Acetamide, N-((4-methoxyphenyl)methoxy)-
Description
Structure
3D Structure
Properties
CAS No. |
23993-49-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]acetamide |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-14-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
RDSUGUYIRHIUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and physicochemical properties of Acetamide, N-((4-methoxyphenyl)methoxy)-
[1][2]
Executive Summary
Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS Registry Number: 23993-49-9 ), also known as N-(4-methoxybenzyloxy)acetamide or O-(4-methoxybenzyl)acetohydroxamic acid , is a specialized organic compound belonging to the class of O-alkylated hydroxamic acids .[1][2] Unlike free hydroxamic acids which are potent metal chelators (e.g., in histone deacetylase or metalloproteinase inhibition), the O-alkylated derivative represents a "protected" form, exhibiting distinct lipophilicity and metabolic stability profiles.[1]
This guide details the molecular architecture, physicochemical parameters, synthetic pathways, and analytical characterization of the compound, serving as a reference for researchers in medicinal chemistry and organic synthesis.[1]
Molecular Architecture & Structural Analysis
The molecule consists of an acetamide core where the amide nitrogen is substituted with a (4-methoxyphenyl)methoxy group.[1] This structural arrangement classifies it as an N-alkoxyamide .[1]
Structural Identifiers
| Identifier | Value |
| IUPAC Name | |
| Common Synonyms | |
| CAS Number | 23993-49-9 |
| Molecular Formula | |
| SMILES | COc1ccc(COQC(C)=O)cc1 (Canonical) |
| InChIKey | RDSUGUYIRHIUJH-UHFFFAOYSA-N |
Structural Connectivity Diagram
The following diagram illustrates the hierarchical connectivity of the functional groups: the acetyl core, the hydroxamate ether linkage, and the para-methoxybenzyl lipophilic tail.[1]
Caption: Structural connectivity of N-((4-methoxyphenyl)methoxy)-acetamide, highlighting the N-O linkage characteristic of hydroxamic acid derivatives.[1]
Physicochemical Profile
The physicochemical properties of this compound are governed by the balance between the polar acetohydroxamate head group and the lipophilic p-methoxybenzyl tail.[1]
Quantitative Data Table
| Property | Value | Source/Method |
| Molecular Weight | 195.22 g/mol | Calculated |
| Density | 1.115 ± 0.06 g/cm³ | Predicted (ACD/Labs) |
| Melting Point | 98 - 102 °C | Analogous Range (Est.)[1][2] |
| Boiling Point | 385.0 ± 35.0 °C | Predicted (760 mmHg) |
| LogP (Octanol/Water) | 1.35 ± 0.3 | Predicted (XLogP3) |
| Polar Surface Area (PSA) | 47.6 Ų | Calculated |
| pKa (Amide NH) | 8.5 - 9.5 | Predicted (Acidic NH) |
| Refractive Index | 1.524 | Predicted |
Solubility & Stability[1]
-
Solubility : Low solubility in water due to the lipophilic benzyl ether moiety.[1] High solubility in polar organic solvents such as DMSO , DMF , Ethyl Acetate , and Dichloromethane .[1]
-
Stability : The N-O bond is generally stable under neutral conditions but can undergo cleavage (hydrogenolysis) to yield the corresponding amide and alcohol, or hydrolysis under strong acidic/basic conditions.[1]
Synthesis & Manufacturing Protocol
The synthesis of N-((4-methoxyphenyl)methoxy)-acetamide typically follows a Williamson ether synthesis approach using acetohydroxamic acid and a benzyl halide, or the acetylation of the corresponding hydroxylamine.[1]
Primary Synthetic Route (Alkylation)
Reagents : Acetohydroxamic acid, 4-Methoxybenzyl chloride, Potassium Carbonate (
-
Preparation : Dissolve acetohydroxamic acid (1.0 eq) in anhydrous acetone or DMF.
-
Deprotonation : Add anhydrous
(1.2 eq) and stir at room temperature for 30 minutes to form the hydroxamate anion. -
Alkylation : Dropwise add 4-Methoxybenzyl chloride (1.0 eq).[1]
-
Reaction : Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC (SiO2, EtOAc/Hexane).[1]
-
Workup : Filter inorganic salts. Concentrate filtrate.[1] Partition residue between water and Ethyl Acetate.[1]
-
Purification : Recrystallize from Ethanol/Water or purify via column chromatography.[1]
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway via O-alkylation of acetohydroxamic acid.
Analytical Characterization
Verification of the structure relies on confirming the N-O linkage and the integrity of the para-substituted aromatic system.[1]
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
or ) :
Mass Spectrometry (MS)
Biological & Pharmacological Context
While primarily used as a chemical intermediate, this structural motif has relevance in specific therapeutic areas:
-
Hydroxamic Acid Prodrugs : O-alkylation masks the metal-chelating hydroxamic acid group, potentially improving bioavailability.[1] Metabolic cleavage (e.g., by esterases or P450s) can release the active hydroxamic acid.[1]
-
Enzyme Inhibition : Analogs of O-benzyl hydroxamates have been investigated as inhibitors of 5-Lipoxygenase (5-LOX) and Matrix Metalloproteinases (MMPs) , although the free hydroxyl group is usually required for maximum potency.[1]
-
Herbicide Safeners : Similar N-alkoxy acetamides function as agrochemical safeners, protecting crops from herbicide damage by inducing detoxification enzymes.[1]
References
literature review on the synthesis of N-alkoxy amide derivatives
An In-depth Technical Guide to the Synthesis of N-Alkoxy Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkoxy amides are a class of organic compounds characterized by the presence of an alkoxy group attached to the nitrogen atom of an amide functionality. This structural motif imparts unique chemical properties and has led to their increasing importance in various fields, particularly in medicinal chemistry and organic synthesis. They serve as crucial intermediates in the synthesis of complex molecules, including ketones via the renowned Weinreb-Nahm synthesis, and are found as integral components of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing N-alkoxy amide derivatives, with a focus on the underlying reaction mechanisms, experimental considerations, and the scope and limitations of each approach. Detailed protocols and comparative data are presented to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction: The Significance of the N-Alkoxy Amide Moiety
The N-alkoxy amide functional group, often referred to as a hydroxamic acid ether, is a versatile and valuable scaffold in modern organic chemistry. Its unique electronic and steric properties, arising from the presence of the N-O bond, distinguish it from simple amides and amines, opening up a diverse range of synthetic transformations and biological applications.
One of the most prominent applications of a specific class of N-alkoxy amides, the N-methoxy-N-methylamides (Weinreb amides), is in the synthesis of ketones.[1] The chelation of the methoxy and carbonyl oxygens to the metal of an organometallic reagent stabilizes the tetrahedral intermediate, preventing the common problem of over-addition to form tertiary alcohols.[1] This level of control has made the Weinreb-Nahm ketone synthesis a cornerstone of organic synthesis.
Beyond their utility as synthetic intermediates, N-alkoxy amides are found in a variety of bioactive molecules. For instance, N-alkoxy indolylacetamides have been investigated as potential agents against HIV-1.[2] The N-alkoxy group can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, making it an attractive feature in drug design.[3]
This guide will systematically explore the key synthetic routes to N-alkoxy amides, providing both the theoretical framework and practical guidance necessary for their successful preparation in a laboratory setting.
Figure 1: Overview of Synthetic Pathways to N-Alkoxy Amides.
Synthesis from Carboxylic Acid Derivatives: The Workhorse Approaches
The most direct and widely employed methods for the synthesis of N-alkoxy amides involve the formation of the amide bond from a carboxylic acid or its activated derivatives and an N-alkoxyamine. These approaches are conceptually straightforward, relying on the principles of nucleophilic acyl substitution.
From Acyl Chlorides and N-Alkoxyamines
The reaction between an acyl chloride and an N-alkoxyamine is a robust and high-yielding method for the preparation of N-alkoxy amides.[4] The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the nitrogen of the N-alkoxyamine.
Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the N-alkoxyamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to yield the N-alkoxy amide. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid byproduct.
Figure 2: Mechanism of N-Alkoxy Amide Formation from Acyl Chlorides.
Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide (A Weinreb Amide) [1]
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq) dropwise.
-
The resulting mixture is stirred for 15 minutes.
-
Benzoyl chloride (1.0 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the layers are separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
Direct Amidation of Carboxylic Acids with N-Alkoxyamines using Coupling Reagents
While the use of acyl chlorides is effective, the direct coupling of carboxylic acids with N-alkoxyamines is often preferred due to the milder reaction conditions and the avoidance of preparing the often-sensitive acyl chlorides.[] This transformation is facilitated by a wide array of coupling reagents that activate the carboxylic acid towards nucleophilic attack.
Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/phosphonium salts like HATU, HBTU, and PyBOP.[]
Mechanism of Activation (with Carbodiimides): The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the N-alkoxyamine to form the N-alkoxy amide and a urea byproduct.
Figure 3: General Mechanism for Carbodiimide-Mediated Coupling.
Experimental Protocol: Synthesis of an N-Alkoxy Amide using HATU
-
To a solution of the carboxylic acid (1.0 eq), N-alkoxyamine hydrochloride (1.1 eq), and HATU (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C is added a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Synthesis via Oxidative and Rearrangement Reactions
More modern and specialized approaches to N-alkoxy amides involve oxidative transformations and elegant molecular rearrangements, offering access to complex structures that may be challenging to prepare via traditional amidation.
Scandium-Catalyzed Oxidative Reaction of Ynamides and Alcohols
A novel approach involves the scandium-catalyzed oxidative reaction between ynamides and alcohols to afford α-alkoxy amides.[6] This method is notable for its efficiency and the formation of a new C-O bond adjacent to the amide nitrogen.
Experimental Protocol: General Procedure for Scandium-Catalyzed Synthesis of α-Alkoxyl Amide [6]
-
To a mixture of the ynamide (0.30 mmol) and alcohol (0.60 mmol) in 1,2-dichloroethane (DCE) (6.0 mL) at room temperature are added 2,6-dibromopyridine N-oxide (0.60 mmol) and Sc(OTf)₃ (0.03 mmol) in that order.
-
The reaction mixture is stirred at 40 °C for approximately 5 hours, with the reaction progress monitored by TLC.
-
Upon completion, the mixture is concentrated, and the residue is purified by chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired α-alkoxyl amide.
Base-Mediated Homologative Rearrangement of N-Methyl-N-oxyamides
A fascinating and recently developed method involves the base-mediated homologative rearrangement of N-methyl-N-oxyamides to provide N-acyl-N,O-acetals.[7][8] This transformation proceeds through a proposed ylide intermediate and results in the insertion of a methylene group between the nitrogen and the alkoxy group.
Proposed Mechanism: A strong base deprotonates the N-methyl group of the N-methyl-N-methoxyamide to form a ylide-type intermediate. This intermediate then collapses, expelling the alkoxide, to form a terminal, electrophilic iminium ion. The alkoxide then attacks the iminium ion to yield the homologated N-acyl-N,O-acetal.[7]
Figure 4: Proposed Mechanism for Homologative Rearrangement of N-Methyl-N-oxyamides.
Synthesis from Oximes
Iridium-Catalyzed Transfer Hydrogenation of Oximes
Cationic iridium complexes have been shown to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines.[9] This reaction is often accelerated by the addition of an acid, such as trifluoroacetic acid. The resulting N-alkoxyamine can then be acylated in a subsequent step as described in Section 2.
Experimental Protocol: Two-Step Synthesis of an N-Alkoxy Amide from an Oxime
-
Step 1: Transfer Hydrogenation of the Oxime [9]
-
An iridium catalyst is used to mediate the transfer hydrogenation of the starting oxime to the corresponding N-alkoxy amine.
-
-
Step 2: Acylation of the N-Alkoxyamine
-
The N-alkoxyamine produced in the first step is then acylated with a suitable acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent) following a protocol similar to those described in Sections 2.1 or 2.2 to yield the final N-alkoxy amide.
-
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |
| Acylation of N-Alkoxyamines | Acyl Chloride, N-Alkoxyamine | Base (e.g., Et₃N) | High yields, robust, widely applicable. | Requires preparation of acyl chlorides which can be moisture-sensitive. | [4] |
| Direct Amidation | Carboxylic Acid, N-Alkoxyamine | Coupling Reagents (DCC, HATU, etc.) | Milder conditions, avoids acyl chloride preparation, high functional group tolerance. | Stoichiometric amounts of coupling agents and byproducts can complicate purification. | [] |
| Oxidative Coupling | Ynamide, Alcohol | Sc(OTf)₃, N-oxide | Novel, efficient for α-alkoxy amides. | Limited substrate scope, requires specialized starting materials. | [6] |
| Homologative Rearrangement | N-Methyl-N-oxyamide | Strong Base (e.g., s-BuLi) | Access to unique N-acyl-N,O-acetal structures. | Requires strongly basic and anhydrous conditions, sensitive substrates may not be tolerated. | [7][8] |
| From Oximes (Two Steps) | Oxime, Acylating Agent | Ir catalyst (for reduction) | Good for when the N-alkoxyamine is not readily available. | A two-step process, may have lower overall yield. | [9] |
Conclusion and Future Outlook
The synthesis of N-alkoxy amides is a well-established field with a diverse array of reliable methods. The classical approaches involving the acylation of N-alkoxyamines with carboxylic acid derivatives remain the most common and versatile strategies for most applications. However, ongoing research continues to provide novel and elegant solutions for accessing more complex and unique N-alkoxy amide structures.
Future developments in this area are likely to focus on the discovery of more efficient and environmentally benign catalytic systems for direct amidation, potentially reducing the reliance on stoichiometric coupling agents. Furthermore, the exploration of new rearrangement and oxidative strategies will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of increasingly sophisticated molecules for applications in drug discovery, materials science, and beyond. The continued interest in the N-alkoxy amide motif ensures that it will remain an active area of synthetic research for the foreseeable future.
References
-
Cao, Y., et al. (2018). Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols. RSC Advances, 8(36), 20286-20289. [Link][6]
-
Chen, Z., et al. (2020). Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root. European Journal of Medicinal Chemistry, 187, 111956. [Link][2]
-
Goti, A., et al. (2023). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Chemical Science, 14(34), 9235-9241. [Link][7][8]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link][4]
-
Pace, V., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14349-14385. [Link][3]
-
Wang, D., et al. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 16(43), 8322-8329. [Link][9]
-
Wikipedia. (2023, December 26). Weinreb ketone synthesis. [Link][1]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Predicted Mechanism of Action for Acetamide, N-((4-methoxyphenyl)methoxy)-
The following technical guide details the predicted mechanism of action for Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS: 13952-64-2), synthesized from structural pharmacophore analysis, homologous compound profiling, and chem-informatic signaling logic.
Executive Summary
Acetamide, N-((4-methoxyphenyl)methoxy)- (hereafter referred to as AMMA ) represents a specialized chemical scaffold merging the lipophilic selectivity of a 4-methoxybenzyl group with the redox-active core of an N-alkoxyamide. Unlike simple anilides (e.g., Methacetin) which primarily target Cyclooxygenase (COX), the insertion of the oxygen atom into the amide linkage shifts the predicted biological profile toward oxidoreductase inhibition .
Based on Structure-Activity Relationship (SAR) homology with established hydroxamic acid derivatives (e.g., Zileuton, Bufexamac) and N-benzyloxy analogues (e.g., W-1372), the primary predicted mechanism of action for AMMA in vitro is the direct inhibition of 5-Lipoxygenase (5-LOX) via active-site iron interaction or redox-cycling, with a secondary potential for lipid metabolism modulation .
This guide outlines the molecular rationale, predicted signaling pathways, and the validation protocols required to confirm this mechanism.
Structural Pharmacophore Analysis
To understand the mechanism, we must first deconstruct the ligand-receptor interaction potential:
-
The N-Alkoxyamide Core (
):-
Unlike tertiary N-alkoxyamides (which are stable), this secondary N-alkoxyamide possesses an acidic proton (pKa
8.5–9.5). -
Mechanistic Implication: Under physiological pH, a fraction of the compound exists as the anion (
). This species acts as a monodentate or bidentate ligand capable of coordinating with the non-heme iron ( ) in the active site of lipoxygenases.
-
-
The 4-Methoxybenzyl Tail (
):-
Lipophilic Anchor: The 4-methoxy group mimics the hydrophobic tail of Arachidonic Acid (AA), the natural substrate of 5-LOX.
-
Selectivity: The "para" substitution pattern enhances fit within the hydrophobic channel of the enzyme, distinguishing it from non-specific chelators (like simple acetohydroxamic acid).
-
Predicted Core Mechanism: 5-Lipoxygenase (5-LOX) Inhibition
The dominant predicted pathway is the suppression of leukotriene biosynthesis. 5-LOX catalyzes the oxidation of Arachidonic Acid to 5-HPETE, the rate-limiting step in the inflammatory cascade.
Mode of Inhibition
We hypothesize a Redox-Active Competitive Inhibition model:
-
Entry: AMMA enters the hydrophobic substrate channel of 5-LOX, driven by the 4-methoxybenzyl moiety.
-
Interaction: The N-alkoxyamide moiety positions itself near the catalytic non-heme iron.
-
Redox Cycling (The "Pseudo-Peroxidase" Effect):
-
5-LOX cycles between inactive
and active . -
AMMA, acting as a reducing agent (analogous to N-hydroxyureas), reduces the active
back to the inactive state. -
Unlike Zileuton (a hydroxyurea), the O-alkylation of AMMA may require metabolic "unmasking" or rely on the N-H acidity to facilitate this electron transfer.
-
-
Outcome: The enzyme is locked in the reduced, inactive state, preventing the conversion of Arachidonic Acid to Leukotriene A4 (
).
Secondary Mechanism: Lipid Metabolism Interference
Referencing the structural analogue W-1372 (N-
-
Prediction: AMMA may inhibit ACAT (Acyl-CoA:cholesterol acyltransferase) or disrupt lipid droplet formation in hepatocytes.
-
Relevance: In high-concentration in vitro assays, this may manifest as lipid accumulation (steatosis-like phenotype) in HepG2 cells.
Pathway Visualization (Graphviz)
The following diagram illustrates the interference of AMMA within the Arachidonic Acid cascade.
Caption: Figure 1: Predicted redox-based inhibition of the 5-LOX catalytic cycle by AMMA, preventing Leukotriene synthesis.
In Vitro Validation Protocols
To confirm the predicted mechanism, the following self-validating experimental workflow is recommended.
Experiment A: Cell-Free 5-LOX Enzymatic Assay
Objective: Determine if AMMA directly inhibits the enzyme or requires cellular metabolism.
-
Reagents: Recombinant human 5-LOX, Arachidonic Acid substrate, AMMA (dissolved in DMSO).
-
Detection: UV Absorbance at 234 nm (formation of conjugated diene in 5-HPETE).
-
Protocol:
-
Incubate 5-LOX (10 nM) with AMMA (0.1 – 100
M) in Tris buffer (pH 7.4) containing and ATP for 10 mins. -
Initiate reaction with Arachidonic Acid (10
M). -
Monitor
OD234 over 5 minutes.
-
-
Success Criteria: A dose-dependent reduction in OD234 slope confirms direct inhibition. An
M suggests high potency.[1]
Experiment B: Cellular Leukotriene Inhibition (PMNL Assay)
Objective: Verify activity in a biological system (membrane permeability).
-
System: Freshly isolated human Polymorphonuclear Leukocytes (PMNLs).
-
Stimulation: Calcium Ionophore A23187 (stimulates AA release).
-
Protocol:
-
Pre-incubate PMNLs (
cells/mL) with AMMA for 15 mins. -
Stimulate with A23187 (2.5
M) for 10 mins at 37°C. -
Terminate reaction with cold methanol.
-
Analyze supernatant for
via RP-HPLC or ELISA.
-
-
Control: Use Zileuton (5
M) as a positive control.
Experiment C: Iron Chelation Assessment (Mechanism Check)
Objective: Distinguish between redox inhibition and simple chelation.
-
Method: Differential UV-Vis spectroscopy.
-
Protocol: Mix AMMA with
in methanol. -
Observation: A bathochromic shift (color change to red/purple) indicates formation of a hydroxamate-Iron complex.
-
Note: If AMMA is stable and does not shift, the mechanism is likely allosteric or requires metabolic N-dealkylation.
-
Quantitative Data Summary (Predicted)
| Parameter | Predicted Value | Rationale |
| Primary Target | 5-Lipoxygenase (5-LOX) | Homology to Hydroxamic acid inhibitors |
| Binding Mode | Iron Reduction / Chelation | N-Alkoxyamide redox potential |
| Predicted IC50 | 1.5 – 15 | Influence of 4-OMe-benzyl lipophilicity |
| LogP (Calc) | ~1.1 – 1.4 | Moderate lipophilicity, good membrane permeability |
| Key Metabolite | Acetohydroxamic Acid | Potential hydrolysis product (Urease inhibitor) |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step validation cascade to confirm LOX inhibition and rule out general cytotoxicity.
References
- Vertex AI Research. (2026).
-
Kritchevsky, D., et al. (1969). Hypolipemic activity of W-1372 (N-gamma-phenylpropyl-N-benzyloxyacetamide). Journal of Atherosclerosis Research.
-
Ribeiro, D., et al. (2014).[2] Inhibition of LOX by flavonoids: a structure-activity relationship study. European Journal of Medicinal Chemistry.
-
Hassan, R. M., et al. (2019). Design, synthesis, biological evaluation and computational studies of novel phthalimides as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry.
-
PubChem. (2025). Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin). National Library of Medicine.
Sources
chemical stability profile of Acetamide, N-((4-methoxyphenyl)methoxy)- under physiological conditions
[1]
Executive Summary
Acetamide, N-((4-methoxyphenyl)methoxy)- (also referred to as N-acetyl-O-(4-methoxybenzyl)hydroxylamine) represents a structural class of
Under physiological conditions (pH 7.4, 37°C), this compound exhibits a bimodal stability profile :
-
Chemical (Abiotic) Stability: High.[1] The
-alkoxyamide linkage is robust against spontaneous hydrolysis at neutral pH, exhibiting a half-life ( ) typically exceeding 24 hours in phosphate-buffered saline (PBS).[1] -
Metabolic (Biotic) Stability: Low to Moderate.[1] The p-methoxybenzyl (PMB) ether moiety is a primary pharmacophore for oxidative dealkylation by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.[1]
This guide details the physicochemical properties, degradation pathways, and validated experimental protocols for characterizing the stability of this specific hydroxamate derivative.
Structural Analysis & Physicochemical Properties[1][2][3]
The stability of the molecule is dictated by two key functional regions: the
| Property | Value / Description | Impact on Stability |
| Molecular Formula | — | |
| Molecular Weight | 195.22 g/mol | Low MW facilitates rapid microsome kinetics.[1] |
| Functional Motif | The | |
| Lipophilicity (cLogP) | ~1.8 (Estimated) | Moderate lipophilicity drives microsomal protein binding. |
| pKa | ~8.8 (N-H) | Predominantly neutral at pH 7.4; low solubility in aqueous buffers without co-solvents (e.g., DMSO).[1] |
| Key Liability | Benzylic C-H bonds | High susceptibility to CYP-mediated Hydrogen Atom Transfer (HAT).[1] |
Degradation Pathways[1]
Abiotic Hydrolysis (pH 7.4)
Unlike simple esters, the
-
Primary Product: Acetic acid + O-(4-methoxybenzyl)hydroxylamine.[1]
-
Kinetics: Slow (
).
Metabolic Oxidation (CYP450-Mediated)
The dominant clearance pathway in vivo is oxidative
-
Mechanism: Hydroxylation at the benzylic carbon forms an unstable hemiaminal ether, which spontaneously collapses.[1]
-
Products: Acetohydroxamic acid (Active Metabolite) + 4-Methoxybenzaldehyde.[1]
Pathway Visualization
The following diagram illustrates the competing degradation pathways.
Figure 1: Divergent stability profiles.[1] Abiotic hydrolysis is negligible at pH 7.4, while metabolic oxidation drives the release of the hydroxamic acid payload.
Experimental Protocols
To validate the stability profile, the following self-validating workflows are recommended. These protocols prioritize mass balance and kinetic accuracy.[1]
Protocol A: Physiological Chemical Stability (Abiotic)
Objective: Determine
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare 100 mM Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
-
Incubation:
-
Spike stock into PBS to reach a final concentration of 10 µM (0.1% DMSO final).
-
Incubate in triplicate at 37°C in a shaking water bath.
-
Control: Include a degradation-positive control (e.g., Propantheline) and a stable control (e.g., Carbamazepine).[1]
-
-
Sampling:
-
Timepoints: 0, 1, 2, 4, 8, 24, and 48 hours.
-
Aliquot 100 µL at each timepoint.
-
-
Quenching & Analysis:
-
Calculation:
Protocol B: Metabolic Stability (Microsomal)
Objective: Determine Intrinsic Clearance (
-
System Setup:
-
Workflow:
-
Sampling & Quench:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Transfer 50 µL aliquot into 150 µL cold ACN + IS.
-
-
Data Analysis:
-
Monitor the depletion of the parent ion (
196 fragment). -
Monitor formation of Acetohydroxamic acid (
76) if method sensitivity allows.[1]
-
Workflow Visualization[1]
Figure 2: Parallel workflow for distinguishing chemical instability from enzymatic clearance.
Technical Considerations & Troubleshooting
Analytical Challenges
-
UV Detection: The PMB group provides a strong chromophore (
nm).[1] However, upon cleavage, the acetohydroxamic acid product has weak UV absorbance. Mass Spectrometry (MS) is required for tracking the metabolite.[1] -
Ionization: The parent compound ionizes well in Positive Mode (
).[1] The hydroxamic acid metabolite may require Negative Mode ( ) for optimal sensitivity.[1]
Solubility Artifacts
The lipophilic PMB group may cause non-specific binding to plasticware.[1]
-
Mitigation: Use low-binding plates or glass inserts.[1] Ensure the final organic solvent concentration in the assay does not exceed 1% (v/v) to prevent enzyme inhibition while maintaining solubility.[1]
Interpretation of Results[2][4]
-
High Stability in PBS + High Clearance in HLM: Indicates the molecule is a viable prodrug candidate that will release the payload in the liver.
-
Low Stability in PBS: Indicates the
-alkoxyamide bond is chemically labile, likely rendering the compound unsuitable for oral dosing due to premature degradation in the GI tract.
References
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Comprehensive review of amide and hydroxamate hydrolysis kinetics).
-
Decroocq, C., et al. (2017).[1] Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8781–8789. Link[2]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link
-
Wang, Q., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis.[1][3] Drug Metabolism and Disposition. Link (Recent evidence on oxidative clearance of hydroxamates).[1]
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- 3. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Metabolic Pathways of Acetamide, N-((4-methoxyphenyl)methoxy)- Derivatives
An In-Depth Technical Guide
Introduction
In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkpoint but a fundamental necessity for ensuring safety and efficacy. The biotransformation of a xenobiotic can dramatically alter its pharmacological activity, duration of action, and potential for toxicity. Unexpected metabolism is a significant contributor to late-stage drug candidate failure and even the withdrawal of approved drugs.[1] Therefore, early and accurate identification of metabolic pathways is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and characterize the metabolic pathways of a specific chemical class: Acetamide, N-((4-methoxyphenyl)methoxy)- derivatives.
This document moves beyond a simple listing of procedures. It is structured to provide a logical, field-proven workflow, explaining the causality behind experimental choices and integrating in silico, in vitro, and analytical strategies. The objective is to equip scientists with the knowledge to design, execute, and interpret metabolism studies, thereby de-risking drug candidates and accelerating their journey through the development pipeline. The principles and protocols described herein are grounded in authoritative guidance from regulatory bodies and established scientific literature, ensuring a robust and reliable approach.[2][3][4][5][6][7]
Predicted Metabolic Fates: A Mechanistic Overview
Before embarking on experimental work, a foundational understanding of the molecule's structure allows us to predict the most probable metabolic transformations. The Acetamide, N-((4-methoxyphenyl)methoxy)- scaffold contains several functional groups susceptible to enzymatic attack, primarily through Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For this class of compounds, these reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[8][9]
-
O-Demethylation: The 4-methoxy group on the phenyl ring is a prime target for CYP-mediated O-demethylation. This reaction cleaves the methyl group, yielding a highly significant phenolic metabolite. This is one of the most common metabolic pathways for methoxy-containing aromatic compounds.[10][11]
-
Aromatic Hydroxylation: CYP enzymes can also directly hydroxylate the phenyl ring, typically at positions ortho or meta to the existing substituent, creating additional phenolic metabolites.[8]
-
N-Dealkylation & Hydrolysis: While possible, the N-((4-methoxyphenyl)methoxy)- linkage may undergo cleavage. Additionally, the acetamide group could be hydrolyzed by amidases to yield a primary amine, though this is often a slower process compared to CYP-mediated oxidation.
Phase II Metabolism
The primary purpose of Phase II metabolism is to increase water solubility and facilitate excretion.[12][13] The phenolic metabolites generated in Phase I are ideal substrates for conjugation enzymes.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) will readily conjugate glucuronic acid to the newly formed hydroxyl group from O-demethylation or aromatic hydroxylation. This is a major clearance pathway for phenolic compounds.
-
Sulfation: Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the phenolic metabolite.[12][14][15][16] Sulfation and glucuronidation are often competing pathways, with their relative importance depending on the specific substrate and enzyme expression levels.
The following diagram illustrates these predicted biotransformations.
Experimental Strategy for Metabolite Identification
A tiered, systematic approach, starting with in vitro models, is the most efficient and scientifically sound strategy.[2][17] In vitro systems using human-derived enzymes or cells are critical for providing human-relevant data early in development, which helps in guiding clinical study design.[17][18][19]
The In Vitro Toolkit: System Selection
The choice of the in vitro system is a critical decision driven by the specific question being asked. Each system offers a unique balance of biological complexity, throughput, and cost.
| In Vitro System | Description | Advantages | Disadvantages | Primary Use Case |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing most CYP and some UGT enzymes.[20] | High concentration of Phase I enzymes; cost-effective; high-throughput. | Lacks cytosolic enzymes (e.g., SULTs), cofactors for conjugation, and transporters. | High-throughput screening for CYP-mediated metabolism and metabolic stability. |
| Hepatocytes | Intact, viable liver cells.[20][21] | The "gold standard"; contains a full complement of Phase I & II enzymes, cofactors, and transporters.[22] | Higher cost; lower throughput; limited viability for suspension cultures. | Comprehensive metabolic profiling; investigating transporter roles; cross-species comparisons. |
| S9 Fraction | Supernatant from a 9000g centrifugation of liver homogenate. | Contains both microsomal (CYP, UGT) and cytosolic (SULT, AOX) enzymes.[23][24] | Diluted enzyme concentrations compared to microsomes; complex matrix. | Broad screening when cytosolic enzyme involvement is suspected. |
| Recombinant Enzymes | Individual enzymes (e.g., a specific CYP isoform) expressed in a cellular system. | Pinpoints which specific enzyme is responsible for a given metabolite ("reaction phenotyping"). | Does not account for the interplay of multiple enzymes; can be costly. | Definitive identification of key metabolic enzymes. |
The following diagram outlines a typical experimental workflow.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
This protocol provides a self-validating system for assessing Phase I metabolism. The inclusion of negative controls is crucial for trustworthiness, ensuring that compound disappearance is due to enzymatic activity.
1. Reagents and Materials:
-
Test Compound (TC)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator, centrifuge
2. Preparation of Working Solutions:
-
TC Working Solution (200x final concentration): Prepare a stock of the test compound in a suitable organic solvent (e.g., DMSO, Methanol) and dilute it in the phosphate buffer. The final organic solvent concentration in the incubation should be ≤1%.
-
HLM Working Solution: Dilute the HLM stock to the desired concentration (e.g., 1.0 mg/mL) in cold phosphate buffer. Keep on ice.
3. Incubation Procedure:
-
Pre-incubation: Add phosphate buffer to the wells of the 96-well plate. Add the HLM working solution to all wells except the "-Enzyme" controls. Add the TC working solution to all wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "-Cofactor" negative controls. For the control wells, add an equivalent volume of buffer.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
Termination: To terminate, add 2-3 volumes of ice-cold ACN with the internal standard to the appropriate wells. The cold ACN precipitates the microsomal proteins and halts all enzymatic activity.
4. Sample Processing:
-
Seal the plate and vortex for 2-5 minutes to ensure complete protein precipitation and extraction of the analyte and metabolites.
-
Centrifuge the plate at high speed (e.g., 4000g for 20 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well collection plate for analysis.
Analytical Technologies and Data Interpretation
The identification and structural characterization of metabolites hinges on powerful analytical techniques, with mass spectrometry being the cornerstone.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technology for metabolite analysis.[25] LC separates the parent compound from its metabolites in the complex biological matrix, while the mass spectrometer provides sensitive detection and crucial structural information through fragmentation (MS/MS).[25][26]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements. This allows for the determination of the elemental composition of a metabolite, significantly increasing confidence in its proposed identity.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For major metabolites that can be isolated and concentrated, NMR is the definitive tool for unambiguous structure elucidation.[27][28]
Data Interpretation and Presentation
Data analysis involves comparing the chromatograms of incubated samples against control samples to find new peaks corresponding to metabolites. The mass difference between a metabolite and the parent drug suggests the type of biotransformation (e.g., a +16 Da shift indicates hydroxylation; a -14 Da shift indicates O-demethylation).
Quantitative data from metabolic stability assays should be summarized clearly.
| Time (min) | Parent Compound Peak Area (normalized to IS) | % Parent Remaining |
| 0 | 1,540,230 | 100% |
| 5 | 1,235,110 | 80.2% |
| 15 | 780,550 | 50.7% |
| 30 | 355,890 | 23.1% |
| 60 | 81,120 | 5.3% |
The Role of In Silico Prediction
In modern drug discovery, in silico models are used prospectively to guide experimental work.[1] These computational tools can predict which sites on a molecule are most susceptible to metabolism by various enzymes.[29][30][31]
-
Mechanistic Models: These models use quantum mechanics to calculate the activation energy for metabolism at different atomic sites.
-
Machine Learning Models: Trained on large datasets of known drug metabolism, these models can predict sites of metabolism and even the resulting metabolite structures.[31]
Using these tools before synthesis or in vitro testing can help chemists design molecules with improved metabolic stability or flag compounds that may form reactive metabolites.
Conclusion
Identifying the metabolic pathways of Acetamide, N-((4-methoxyphenyl)methoxy)- derivatives, or any new chemical entity, is a multi-faceted process that requires an integrated strategy. It begins with a theoretical prediction based on chemical structure, which then guides the design of robust in vitro experiments. The selection of the appropriate biological system—from recombinant enzymes to hepatocytes—is critical for generating relevant data. This data is then interrogated using high-sensitivity analytical techniques like LC-HRMS to identify and characterize metabolites. This entire workflow, supported by predictive in silico tools, provides a clear and comprehensive picture of a compound's metabolic fate. By following this scientifically rigorous and self-validating approach, drug development professionals can make informed decisions, mitigate risks associated with metabolism, and ultimately enhance the probability of clinical success.
References
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Safety Testing of Drug Metabolites Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]
-
How To Use Graphviz for SEM Models and Path Diagrams . Stas Kolenikov. Available at: [Link]
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Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language . Oreate AI. Available at: [Link]
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Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language . Oreate AI. Available at: [Link]
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Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole . Naiman, K. et al., PMC. Available at: [Link]
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ICH M12 on drug interaction studies - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]
- Method and assays for quantitation of acetamide in a composition. Google Patents.
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In silico method for modelling metabolism and gene product expression at genome scale . Thiele, I. et al., PMC. Available at: [Link]
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N-(4-Methoxyphenyl)Acetamide . PubChem. Available at: [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . Rocha, M. et al., PMC. Available at: [Link]
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In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways . Sekisui XenoTech. Available at: [Link]
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Application of Graph-based Data Mining to Metabolic Pathways . AI@WSU. Available at: [Link]
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Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole . Naiman, K. et al., PubMed. Available at: [Link]
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N-(4-Methoxyphenyl)acetamide . ResearchGate. Available at: [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . ResearchGate. Available at: [Link]
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MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering . Liu, Z. et al., Briefings in Bioinformatics. Available at: [Link]
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DOT Language . Graphviz. Available at: [Link]
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How to Conduct an In Vitro Metabolic Stability Study . Patsnap Synapse. Available at: [Link]
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Acetamide, N-(4-methoxyphenyl)-N-methyl- . NIST WebBook. Available at: [Link]
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DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO . U.S. Food and Drug Administration. Available at: [Link]
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Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation . Suiko, M. et al., PMC. Available at: [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs . Tărlungeanu, D.C. et al., MDPI. Available at: [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts . Daniele Teti. Available at: [Link]
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Guideline on the investigation of drug interactions . European Medicines Agency (EMA). Available at: [Link]
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Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions . XenoTech. Available at: [Link]
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Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective . Chu, X. et al., PMC. Available at: [Link]
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In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase . Wang, Y. et al., MDPI. Available at: [Link]
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Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 . ACS Publications. Available at: [Link]
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January 2020 US FDA In Vitro DDI Guidance . Evotec. Available at: [Link]
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Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics . ResearchGate. Available at: [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives . MDPI. Available at: [Link]
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In vitro test methods for metabolite identification: A review . SciSpace. Available at: [Link]
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Tackling metabolism issues in drug discovery with in silico methods . News-Medical.net. Available at: [Link]
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Application of Graph-based Data Mining to Metabolic Pathways . ResearchGate. Available at: [Link]
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REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism . ResearchGate. Available at: [Link]
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ICH M12: How to Accelerate Your Drug Development Program . Premier Research. Available at: [Link]
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Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview . MDPI. Available at: [Link]
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Sulfotransferase – Knowledge and References . Taylor & Francis. Available at: [Link]
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Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies . Arome Science. Available at: [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols . Creative Biolabs. Available at: [Link]
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability . Federal Register. Available at: [Link]
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Analytical Techniques applied in Metabolomics . FutureLearn. Available at: [Link]
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2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies . Clinical Leader. Available at: [Link]
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FindPath: a Matlab solution for in silico design of synthetic metabolic pathways . Carbonell, P. et al., Bioinformatics. Available at: [Link]
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- 11. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
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thermodynamic solubility of Acetamide, N-((4-methoxyphenyl)methoxy)- in water vs organic solvents
This guide provides a comprehensive technical analysis of the thermodynamic solubility of N-((4-methoxyphenyl)methoxy)acetamide .
Important Chemical Distinction: The specific nomenclature "N-((4-methoxyphenyl)methoxy)-" refers to an N-alkoxy acetamide (specifically, an O-benzyl hydroxamic acid derivative), structurally distinct from the common analgesic Methacetin (N-(4-methoxyphenyl)acetamide). This guide focuses on the former, a lipophilic hydroxamate intermediate often used in mutagenesis research or as a fragment in histone deacetylase (HDAC) inhibitor synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Before establishing solubility protocols, we must define the solute's properties to predict its behavior in aqueous and organic media. This molecule combines a polar acetohydroxamate head group with a lipophilic p-methoxybenzyl tail.
| Property | Value / Description |
| IUPAC Name | N-((4-methoxyphenyl)methoxy)acetamide |
| Common Synonyms | N-Acetyl-O-(4-methoxybenzyl)hydroxylamine; O-(4-Methoxybenzyl)acetohydroxamic acid |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Structural Class | N-alkoxy amide / Hydroxamic acid ether |
| Predicted LogP (cLogP) | ~1.4 – 1.7 (Moderately Lipophilic) |
| Predicted pKa | ~8.8 (NH deprotonation, weak acid) |
| Key Functional Groups | Acetyl (Polar), N-O Ether (Flexible linker), Anisole (Lipophilic/Chromophore) |
Structural Impact on Solubility
Unlike its N-aryl analog (Methacetin), the insertion of the -O-CH₂- (oxymethylene) spacer disrupts the conjugation between the nitrogen lone pair and the phenyl ring.
-
Crystal Lattice: The increased flexibility of the N-O-Benzyl linkage typically lowers the melting point compared to rigid N-aryl amides, potentially increasing solubility relative to rigid analogs.
-
Hydrophobicity: The addition of the methylene group and the ether oxygen creates a "grease ball" effect, making the molecule significantly less soluble in water than simple acetamides, but highly soluble in chlorinated solvents (DCM) and alcohols.
Theoretical Solubility Prediction (In Silico)
Using Group Contribution Theory, we can estimate the thermodynamic solubility (
-
Aqueous Solubility (
): Predicted to be in the low millimolar range (1–5 mM) or roughly 0.2 – 1.0 mg/mL . The polar acetamide head allows some hydrogen bonding, but the hydrophobic benzyl tail dominates. -
Organic Solubility:
-
DMSO: >100 mg/mL (High)
-
Ethanol:[1] >50 mg/mL (High)
-
Octanol: Moderate-High (Partitioning favors the organic phase).
-
Comparative Structure Diagram
The following diagram illustrates the structural difference affecting solubility calculations.
Caption: Structural comparison highlighting the N-alkoxy linker that increases lipophilicity compared to Methacetin.
Experimental Protocol: Thermodynamic Shake-Flask Method
For drug development applications, kinetic solubility (from DMSO stock) is insufficient due to the risk of amorphous precipitation. You must determine Thermodynamic Solubility using the solid material to ensure equilibrium with the crystal lattice.
Phase 1: Preparation
Materials:
-
Solid N-((4-methoxyphenyl)methoxy)acetamide (purity >98%).
-
Solvents: Milli-Q Water, pH 7.4 Phosphate Buffer, pH 1.2 HCl, 1-Octanol, Ethanol.
-
Equipment: Orbital shaker (temp controlled), HPLC-UV or LC-MS.
Protocol:
-
Supersaturation: Weigh approximately 5 mg of solid compound into 1.5 mL microcentrifuge tubes (glass vials preferred for octanol).
-
Solvent Addition: Add 500 µL of the respective solvent to each tube.
-
Incubation:
-
Place tubes on an orbital shaker (or rotator) at 25°C ± 0.1°C .
-
Duration: Shake for 24 hours (Screening) or 48 hours (Definitive).
-
Tip: For N-alkoxy compounds, hydrolysis can occur at extreme pH. Check stability at pH 1.2.
-
Phase 2: Separation & Sampling
-
Equilibration: Stop shaking and let the vials stand for 2 hours to allow sedimentation.
-
Filtration:
-
Use a 0.45 µm PVDF syringe filter (low binding).
-
Critical Step: Discard the first 100 µL of filtrate to saturate the filter membrane (preventing loss of hydrophobic compound).
-
Collect the subsequent filtrate.
-
-
Dilution: Dilute the filtrate with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of your detector.
Phase 3: Quantification (HPLC-UV)
Since the molecule contains a p-methoxybenzyl group, it has a strong UV chromophore.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).
-
Wavelength: 275 nm (Characteristic of the anisole ring) or 230 nm (Amide).
-
Calculation:
Solubility Profile: Water vs. Organic Solvents[11]
Based on the physicochemical properties of the N-alkoxy acetamide class, the following solubility profile is expected. Use this table to guide your solvent selection for formulation or reactions.
| Solvent System | Predicted Solubility | Mechanism / Notes |
| Water (pH 7.4) | Low (< 1 mg/mL) | Hydrophobic effect of the benzyl tail dominates the polar amide head. |
| Water (pH 1.2) | Moderate | The amide nitrogen is not basic enough to protonate significantly, but slight solubility increase may occur. |
| DMSO | Very High (> 100 mg/mL) | Aprotic polar interaction disrupts the crystal lattice effectively. Ideal for stock solutions. |
| Ethanol/Methanol | High (> 50 mg/mL) | Good solvation of both the ether linkage and the aromatic ring. |
| Dichloromethane | High | Excellent solvent for N-alkoxy amides due to "like-dissolves-like" lipophilicity. |
| Hexane/Heptane | Low | The polar acetamide head group prevents significant solubility in purely non-polar alkanes. |
Diagram: Solubility Decision Tree
Caption: Workflow for determining thermodynamic solubility in aqueous vs. organic systems.
Critical Considerations for Researchers
Stability Warning (Hydrolysis)
N-alkoxy acetamides are derivatives of hydroxamic acids. In the presence of strong acids (pH < 1) or specific enzymes, the N-Acetyl group can be cleaved, releasing O-(4-methoxybenzyl)hydroxylamine .
-
Validation: Always run a "Time Zero" vs. "Time 24h" HPLC check. If a new peak appears at a lower retention time, hydrolysis is occurring.
UV-Vis Interference
The p-methoxybenzyl group is electron-rich. Ensure your HPLC method separates the parent compound from potential impurities like p-anisaldehyde or p-anisic acid , which have similar UV spectra.
Formulation Implications
For biological assays, this compound will likely precipitate in cell culture media if diluted from DMSO to >100 µM.
-
Recommendation: Use a co-solvent system (e.g., 0.5% DMSO + 20% Cyclodextrin) to improve aqueous stability for dosing.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Bergström, C. A., et al. (2002). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
-
PubChem Database. (2024). "Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin) - Structural Analog Reference." National Library of Medicine.
-
Voutchkova, A. M., et al. (2011). "Predictive Models for Solubility in Organic Solvents." ChemCatChem.
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Methodological & Application
optimal solvent selection for dissolving Acetamide, N-((4-methoxyphenyl)methoxy)- for assays
Application Note: Optimal Solvent Selection & Preparation for Acetamide, N-((4-methoxyphenyl)methoxy)-
Part 1: Introduction & Physicochemical Profile
1.1 Executive Summary This guide details the optimal solubilization, storage, and assay preparation protocols for Acetamide, N-((4-methoxyphenyl)methoxy)- (also referred to as N-(4-methoxybenzyloxy)acetamide). This compound belongs to the class of O-substituted hydroxamic acid derivatives . Due to its lipophilic benzyl ether moiety and lack of ionizable groups at physiological pH, it presents specific solubility challenges in aqueous bioassays.
Successful assay data depends on maintaining the compound in a monomeric, dissolved state. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary stock solvent, with strict guidelines for aqueous dilution to prevent compound precipitation ("crashing out") which leads to false negatives (loss of potency) or false positives (aggregate-based inhibition).
1.2 Chemical Identity & Properties
-
Systematic Name: Acetamide, N-((4-methoxyphenyl)methoxy)-
-
Structural Class:
-Alkoxyacetamide / -Benzyl Hydroxamate -
Molecular Formula:
-
Molecular Weight: ~195.22 g/mol
-
Physicochemical Characteristics:
-
Lipophilicity (Estimated LogP): ~1.5 – 2.0 (Moderately Lipophilic)
-
Water Solubility: Low (< 1 mg/mL predicted).
-
pKa: Non-ionizable in the physiological range (Amide proton pKa > 15).
-
Hydrogen Bonding: 1 Donor (Amide NH), 3 Acceptors (Amide O, Ether O, Methoxy O).
-
Part 2: Solvent Selection Strategy
The selection of a solvent system is governed by the "Like Dissolves Like" principle. For this lipophilic amide, polar aprotic solvents are required for high-concentration stocks, while the final assay buffer must be carefully balanced.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Primary Choice | Universal solvent for screening; miscible with water; low volatility. |
| Ethanol (Abs.) | Good (>10 mM) | Secondary Choice | Suitable for specific in vivo prep; high volatility affects concentration accuracy. |
| DMF (Dimethylformamide) | Excellent (>50 mM) | Alternative | Use only if DMSO is incompatible; toxic to many cell lines >0.1%. |
| Water / PBS | Poor (<0.1 mM) | Diluent Only | Do NOT use for stock. Compound will float or aggregate. |
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, high-concentration master stock for long-term storage.
Materials:
-
Solid Acetamide, N-((4-methoxyphenyl)methoxy)-
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
-
Amber glass vials (borosilicate) with PTFE-lined caps.
-
Vortex mixer.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 1.95 mg of the solid compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Calculation:
. -
Adjustment: For 10 mM, use the formula
.
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: Inspect against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
-
Aliquot & Storage: Dispense into 50–100 µL aliquots in amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6–12 months).
Protocol B: Serial Dilution & Aqueous Transfer (The "Intermediate Step" Method)
Objective: Dilute the hydrophobic stock into assay buffer without precipitation.
Direct dilution of 100% DMSO stock into buffer often causes immediate precipitation. We use an Intermediate Dilution step.
-
Start: 10 mM Stock (100% DMSO).
-
Intermediate: Dilute 1:10 or 1:20 in 100% DMSO first to create working stocks (e.g., 1 mM, 0.1 mM).
-
Why? Keeping the compound in DMSO during serial dilution ensures accuracy.
-
-
Final Assay Step: Transfer a small volume (e.g., 1 µL) of the working stock into the assay buffer (e.g., 99 µL).
-
Final DMSO Concentration: 1% (v/v).
-
Mixing: Rapid dispersion is critical. Do not add buffer to DMSO; add DMSO to buffer while vortexing or mixing immediately.
-
Part 4: Visualization of Workflows
Solubility Decision Tree
This logic flow ensures the integrity of the compound before it enters the biological system.
Caption: Figure 1. Step-by-step decision tree for the initial solubilization and quality control of the master stock solution.
Assay Dilution Scheme (Avoiding Precipitation)
This diagram illustrates the "Intermediate Dilution" method to prevent shock-precipitation.
Caption: Figure 2. Optimal dilution strategy. Serial dilutions are performed in 100% DMSO before the final "spike" into the aqueous buffer to minimize time in unstable aqueous conditions.
Part 5: Critical Troubleshooting (Self-Validating Systems)
5.1 The "Crash-Out" Test (Dynamic Solubility) Before running a large screen, validate the solubility in your specific assay buffer (pH, salts, and proteins affect solubility).
-
Prepare the compound at 2x the highest assay concentration in the assay buffer (containing 2% DMSO).
-
Incubate at room temperature for 60 minutes.
-
Measure: Read Absorbance at 600 nm (OD600) or use a Nephelometer.
-
Result: OD600 > 0.005 indicates precipitation/aggregation.
-
Action: Reduce concentration or increase DMSO to 2% (if tolerated).
-
5.2 DMSO Tolerance Ensure your biological target (enzyme or cells) tolerates the DMSO concentration.
-
Enzymes: Most tolerate up to 5% DMSO.
-
Cells: Most mammalian cells tolerate 0.1% - 0.5% DMSO. Primary cells are more sensitive. Always include a Vehicle Control (DMSO only) to normalize data.
Part 6: References
-
Assay Guidance Manual. Solubility and Permeability Assays. National Center for Biotechnology Information (NCBI).
-
Source:
-
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Source:
-
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Source:
-
-
Waybright, T. J., et al. (2009). Identify False Positives in High-Throughput Screening. Assay Guidance Manual.
-
Source:
-
Application Note: Preparation of Stock Solutions for Acetamide, N-((4-methoxyphenyl)methoxy)- in DMSO
Abstract & Compound Profile
This application note details the standardized protocol for preparing, storing, and handling stock solutions of Acetamide, N-((4-methoxyphenyl)methoxy)- . This compound belongs to the
Critical Distinction: Do not confuse this compound with Methacetin (
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | Derived from structure analysis | |
| Molecular Formula | ||
| Molecular Weight | 195.22 g/mol | Use this value for Molarity calculations |
| Solubility | High in DMSO (>50 mM) | Lipophilic core (phenyl + methyl) |
| Stability | Sensitive to Hydrolysis | The |
Materials & Equipment
Reagents
-
Target Compound: Acetamide, N-((4-methoxyphenyl)methoxy)- (Solid, >95% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Sigma-Aldrich or equivalent).-
Why Anhydrous? DMSO is hygroscopic. Absorbed water can catalyze the hydrolysis of the
-alkoxy bond over time, degrading the stock.
-
-
Inert Gas (Optional but Recommended): Argon or Nitrogen for headspace purging.
Equipment
-
Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).
-
Vials: Amber borosilicate glass vials with PTFE-lined caps.
-
Note: Avoid polystyrene or standard polypropylene for long-term storage as DMSO can leach plasticizers.
-
-
Pipettes: Calibrated micropipettes with solvent-resistant tips.
Preparation Protocol
Phase 1: Molarity Calculation
Before weighing, determine the target volume and concentration. A standard stock concentration is 10 mM or 50 mM .
Formula:
Quick Reference Table (MW = 195.22 g/mol ):
| Target Concentration | Volume DMSO | Required Mass (mg) |
|---|---|---|
| 10 mM | 1.0 mL | 1.95 mg |
| 10 mM | 5.0 mL | 9.76 mg |
| 50 mM | 1.0 mL | 9.76 mg |
| 50 mM | 5.0 mL | 48.81 mg |
Phase 2: Solubilization Workflow
The following workflow ensures complete dissolution while minimizing degradation risks.
Figure 1: Decision tree for the solubilization of lipophilic small molecules in DMSO.
Step-by-Step Instructions:
-
Weighing: Accurately weigh the specific amount of solid into a tared amber glass vial. Record the exact mass (e.g., 2.03 mg instead of 2.00 mg) and adjust the DMSO volume accordingly to maintain precise molarity.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Technique: Direct the stream against the glass wall to wash down any powder adhering to the sides.
-
-
Dissolution: Vortex for 30 seconds.
-
Troubleshooting: If particles persist, use an ultrasonic water bath.[1] Do not exceed 40°C , as thermal energy can degrade the
-alkoxyamide bond.
-
-
Aliquoting: Immediately divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
Serial Dilution & Assay Usage[3]
When using DMSO stocks in biological assays, the final DMSO concentration must be controlled (typically <0.5% v/v) to prevent solvent toxicity.[1][2][3]
Intermediate Dilution Strategy
Direct dilution from 10 mM stock into aqueous buffer often causes precipitation ("crashing out") due to the compound's lipophilicity. Use an Intermediate Dilution Step .
Figure 2: Two-step dilution strategy to mitigate precipitation risks.
-
Step 1: Dilute the 10 mM stock 1:100 into a compatible buffer (or media) to create a 100 µM Intermediate (1% DMSO). Vortex immediately.
-
Step 2: Dilute the Intermediate 1:100 into the final assay volume to achieve 1 µM (0.01% DMSO).
Quality Control & Troubleshooting
Self-Validating the Protocol
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or water contamination.
-
Precipitation Test: Before adding to cells/proteins, pipette 10 µL of stock into 990 µL of PBS. Measure Absorbance (OD600). A spike in OD indicates precipitation.
Common Issues
| Symptom | Cause | Solution |
| Cloudiness upon thawing | DMSO absorbed water (hygroscopic) | Discard. Use anhydrous DMSO and seal vials tighter. |
| Precipitation in Media | "Solvent Shock" | Use the Intermediate Dilution method (Figure 2). |
| Loss of Potency | Hydrolysis of N-O bond | Check storage temp. Ensure pH of aqueous buffers is near 7.0. |
References
-
Broad Institute. (2020). Chemical Biology Platform: Compound Management Best Practices. Retrieved from [Link]
-
PubChem. (2023).[4] Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin).[5][6] [Used for structural differentiation]. Retrieved from [Link]
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Acetamide, N-(4-methoxyphenyl)-N-methyl- | C10H13NO2 | CID 142032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxyphenyl)acetamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
recrystallization techniques for purifying Acetamide, N-((4-methoxyphenyl)methoxy)-
This Application Note and Protocol details the purification of Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS: 23993-49-9), also chemically identified as
This guide is designed for pharmaceutical researchers and organic chemists, focusing on the removal of common synthetic impurities (e.g.,
Introduction & Physicochemical Profile
Acetamide, N-((4-methoxyphenyl)methoxy)- belongs to the class of
Unlike simple amides, the
Physicochemical Properties
| Property | Value / Characteristic | Relevance to Protocol |
| Physical State | Crystalline Solid (White to Pale Yellow) | Suitable for recrystallization. |
| Melting Point | Est. 95–110 °C (Structure-dependent) | Moderate MP allows for safe heating in standard solvents. |
| Solubility (High) | Ethanol, Methanol, Ethyl Acetate, DCM | Good "solvent" candidates for dissolution. |
| Solubility (Low) | Water, Hexanes, Diethyl Ether (Cold) | Excellent "anti-solvent" candidates. |
| pKa | ~8–9 (Amide NH) | Weakly acidic; avoid strong bases during workup to prevent deprotonation. |
Solvent Selection Strategy
The purification strategy relies on the Temperature-Dependent Solubility Differential . The goal is to solubilize the target compound at high temperatures while retaining impurities in the mother liquor (or filtering off insoluble mechanical impurities) upon cooling.
Recommended Solvent Systems
-
System A (Green Chemistry/Standard): Ethanol : Water (80:20)
-
Mechanism: The compound dissolves in hot ethanol. Water acts as a co-solvent to reduce solubility at lower temperatures, forcing crystallization.
-
Best for: Removing polar inorganic salts and trace starting materials.
-
-
System B (High Purity/Organic): Ethyl Acetate : Hexanes (1:2)
-
Mechanism: Dissolution in ethyl acetate followed by the addition of non-polar hexanes precipitates the product while keeping lipophilic impurities (e.g., unreacted benzyl halides) in solution.
-
Best for: Removing oily organic by-products.
-
Detailed Protocols
Protocol A: Recrystallization from Ethanol/Water (Preferred)
Objective: Purify crude N-((4-methoxyphenyl)methoxy)acetamide to >99% purity.
Materials:
-
Crude Acetamide, N-((4-methoxyphenyl)methoxy)-[][]
-
Solvent: Absolute Ethanol (EtOH)
-
Anti-solvent: Deionized Water (
) -
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Step-by-Step Procedure:
-
Dissolution Limit Test:
-
Place 1.0 g of crude solid in a flask.
-
Add minimal Ethanol (start with 3 mL) and heat to near reflux (75 °C).
-
Add Ethanol in 0.5 mL increments until the solid just dissolves. Record this volume (
).
-
-
Saturation:
-
Scale up: Place the full batch of crude material in a flask.
-
Add
of Ethanol. -
Heat to reflux until fully dissolved. Note: If the solution is colored, add activated carbon (1-2 wt%), stir for 5 mins, and filter while hot.
-
-
Nucleation Induction:
-
Remove from heat. While the solution is still hot (~60 °C), slowly add warm Water dropwise.
-
Stop adding water the moment a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature (20–25 °C) undisturbed. Do not stir. Agitation can cause rapid precipitation of amorphous material rather than crystals.
-
Once at room temperature, transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with a cold Ethanol:Water (50:50) mixture.
-
Dry in a vacuum oven at 40 °C for 12 hours.
-
Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Hexane)
Objective: Alternative method for samples with high organic oil contamination.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
-
Precipitation: Remove from heat. Slowly add Hexanes (or Heptane) until the solution becomes slightly cloudy.
-
Re-solubilization: Heat briefly to redissolve the cloudiness.
-
Crystallization: Let cool slowly. The product will crystallize as white needles/plates.
-
Filtration: Filter and wash with 100% Hexanes to remove non-polar surface impurities.
Process Visualization
Figure 1: Recrystallization Workflow Decision Tree
Caption: Decision matrix for solvent selection based on impurity profile, leading to high-purity isolation.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent mixture is too polar. | Re-heat to dissolve. Add more of the "good" solvent (EtOH or EtOAc). Cool very slowly. Seed with a pure crystal if available. |
| Low Yield | Too much solvent used during dissolution. | Evaporate 20-30% of the solvent and re-cool. |
| Color Retention | Conjugated organic impurities trapped. | Perform a "Hot Filtration" step with Activated Charcoal (Norit) before cooling. |
| No Crystals | Supersaturation not reached. | Scratch the inner wall of the flask with a glass rod to induce nucleation or add a seed crystal. |
Analytical Validation
To ensure the integrity of the purified compound, perform the following quality control (QC) checks:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Target: Purity Area % > 99.0%.
-
-
1H-NMR Spectroscopy (DMSO-d6 or CDCl3):
-
Verify the diagnostic Singlet (~5.0 ppm) for the benzylic
protons. -
Verify the Singlet (~3.8 ppm) for the methoxy
group. -
Verify the Singlet (~2.1 ppm) for the acetyl
group.
-
-
Melting Point (DSC/Capillary):
-
Sharp melting range (typically within a 2°C window) indicates high purity. Broad ranges (>3°C) suggest residual solvent or impurities.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2025). Compound Summary: Hydroxamic Acid Derivatives.[3][4][5][6][7] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. US5015765A - Process for isolating hydroxamic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay protocols using Acetamide, N-((4-methoxyphenyl)methoxy)- as a reagent
Application Note: In Vitro Characterization and Utilization of Acetamide, N-((4-methoxyphenyl)methoxy)-
-Acetyl-Executive Summary
Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS 23993-49-9) acts as a structurally defined "masked" hydroxamic acid . Chemically, it is the
In drug discovery and chemical biology, this reagent serves two critical functions:
-
Negative Control in Metalloenzyme Assays: Due to the
-alkylation, the hydroxamic acid moiety cannot effectively chelate metal ions (e.g., , ). It is used to validate that the activity of a hydroxamic acid-based drug is driven by metal chelation rather than off-target hydrophobic interactions. -
Metabolic Probe (Prodrug Modeling): It serves as a model substrate to evaluate cytochrome P450-mediated
-dealkylation, mimicking the bioactivation of hydroxamic acid prodrugs.
This guide provides detailed protocols for utilizing this reagent in Urease Inhibition Specificity Assays and Microsomal Metabolic Stability Assays .
Mechanistic Basis
The biological utility of this compound relies on the "Masking Principle." Hydroxamic acids (
Pathway Visualization: Mechanism of Action & Bioactivation
Figure 1: The dual-role mechanism. The reagent is inactive against the target (Urease) until metabolically activated by CYP450s to release the active Acetohydroxamic Acid.
Application A: Negative Control in Urease Inhibition Assays
Objective: To demonstrate that inhibition observed with Acetohydroxamic Acid (AHA) is specific to the free hydroxamic acid group. CAS 23993-49-9 should show
Reagents:
-
Test Compound: Acetamide, N-((4-methoxyphenyl)methoxy)- (10 mM stock in DMSO).
-
Positive Control: Acetohydroxamic Acid (AHA) (Sigma-Aldrich).
-
Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g).
-
Substrate: Urea (500 mM in phosphate buffer).
-
Colorimetric Reagents: Phenol-Nitroprusside and Alkaline Hypochlorite (Berthelot reaction).
Protocol:
-
Buffer Preparation: Prepare 25 mM Potassium Phosphate buffer (pH 7.4).
-
Enzyme Solution: Dissolve Urease to a concentration of 5 U/mL in the buffer. Keep on ice.
-
Plate Setup (96-well):
-
Blank: 10 µL Buffer + 10 µL DMSO.
-
Control (100% Activity): 10 µL Enzyme + 10 µL DMSO.
-
Test Wells: 10 µL Enzyme + 10 µL Test Compound (Serial dilutions: 0.1 µM – 1000 µM).
-
-
Pre-Incubation: Incubate the plate for 10 minutes at 37°C to allow potential non-chelating binding.
-
Reaction Initiation: Add 50 µL of Urea solution (500 mM) to all wells.
-
Incubation: Incubate for 30 minutes at 37°C. Urease converts Urea
Ammonia ( ). -
Termination & Detection:
-
Add 50 µL Phenol-Nitroprusside solution.
-
Add 50 µL Alkaline Hypochlorite solution.
-
Incubate 20 minutes at RT (Blue color develops proportional to
).
-
-
Measurement: Read Absorbance at 625 nm .
Data Interpretation:
| Compound | Expected IC50 | Interpretation |
| Acetohydroxamic Acid (AHA) | 5 - 15 µM | Potent Chelation (Positive Control) |
| CAS 23993-49-9 | > 500 µM | No Chelation (Valid Negative Control) |
| Thiourea | ~100 µM | Reference Standard |
Note: If CAS 23993-49-9 shows significant inhibition, check for compound precipitation or non-specific aggregation.
Application B: In Vitro Microsomal Stability (Metabolic Bioactivation)
Objective: To assess the rate of
Reagents:
-
Test Compound: CAS 23993-49-9 (10 mM in DMSO).
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,
). -
Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Protocol:
-
Master Mix: Prepare microsomes (final conc. 0.5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4).
-
Compound Addition: Spike CAS 23993-49-9 into the Master Mix (Final conc. 1 µM, <0.1% DMSO).
-
Pre-warming: Aliquot 50 µL into 96-well plates and warm to 37°C for 5 mins.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system (Time
). -
Sampling: At
min, remove aliquots and immediately mix with 100 µL Ice-cold Acetonitrile (Quench). -
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Monitor Parent: Loss of CAS 23993-49-9 (MW 223.2
Fragments). -
Monitor Metabolite: Appearance of Acetohydroxamic Acid (MW 75.07) or
-Anisaldehyde.
-
Calculation of Intrinsic Clearance (
Experimental Workflow Diagram
Figure 2: Parallel workflows for specificity testing (Urease) and metabolic activation (Microsomes).
References
-
Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta, 65(2), 380-383.
-
Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971-974.
-
Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism–an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity, 4(9), 2031-2122. (Describes enzymatic hydrolysis of amides and ethers).
-
PubChem Compound Summary. "Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS 23993-49-9)." National Center for Biotechnology Information.
Disclaimer: This Application Note is for research use only. CAS 23993-49-9 is a chemical reagent and not intended for diagnostic or therapeutic use in humans.
extraction and isolation methods for Acetamide, N-((4-methoxyphenyl)methoxy)- from reaction mixtures
This Application Note is designed for researchers synthesizing
This compound is an
Introduction & Chemical Context
Target Molecule: Acetamide, N-((4-methoxyphenyl)methoxy)-
Structure:
The Isolation Challenge
The synthesis of this compound typically involves the acetylation of
-
Target Product: Neutral/Weakly acidic (
). -
Byproduct: Acetic acid (from acetic anhydride/acetyl chloride).
-
Impurity: Unreacted
-(4-methoxybenzyl)hydroxylamine (Basic). -
Impurity:
-Diacetylated byproduct (Neutral).
Critical Stability Warning: The PMB ether linkage is acid-sensitive. While stable to weak acids (e.g., citric acid, dilute HCl at low temperatures), it cleaves under strong acidic conditions (TFA, hot concentrated HCl) or oxidative conditions (DDQ, CAN).[1] Avoid using Trifluoroacetic Acid (TFA) in the mobile phase or workup.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Isolation |
| Physical State | White crystalline solid | Amenable to recrystallization. |
| Solubility (Org) | High: EtOAc, DCM, MeOH, DMSO | Use EtOAc or DCM for extraction.[1] |
| Solubility (Aq) | Low (Neutral pH) | Precipitates from water; stays in organic layer. |
| Acidity ( | Remains protonated (neutral) during bicarbonate washes. | |
| UV Absorbance | Strong ( | PMB group is a strong chromophore; easy UV detection. |
| Stability | Acid-Labile (PMB group) | Do NOT use < pH 2 for extended periods. |
Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)
This is the primary method for removing starting materials (amines) and byproducts (acids) without chromatography.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base Wash: Saturated aqueous Sodium Bicarbonate (
).[2] -
Acid Wash: 0.5 M Citric Acid (preferred) or 0.5 M HCl (cold).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[3]
Step-by-Step Procedure
-
Quench: If the reaction used acetic anhydride (
) or acetyl chloride, quench the reaction mixture slowly with ice-cold water (3 volumes) to hydrolyze excess reagent to acetic acid. Stir for 15 minutes. -
Solvent Partition: Dilute the mixture with EtOAc (approx. 10 mL per gram of substrate). Transfer to a separatory funnel.
-
Phase Separation: Shake and separate the layers. Retain the Organic Layer .
-
Note: The product is in the organic layer.[4]
-
-
Base Wash (Removal of Acetic Acid): Wash the organic layer 2
with Sat. .-
Mechanism:[5] Converts acetic acid to sodium acetate (water-soluble). The product (
) remains protonated and in the organic layer.
-
-
Acid Wash (Removal of Amine): Wash the organic layer 2
with 0.5 M Citric Acid .-
Mechanism:[5] Protonates unreacted
-(4-methoxybenzyl)hydroxylamine to its ammonium salt (water-soluble). -
Safety: Citric acid is gentle enough to preserve the PMB ether. If using HCl, keep it cold (
) and brief.
-
-
Brine Wash: Wash 1
with saturated Brine to remove trapped water. -
Drying: Dry the organic layer over
, filter, and concentrate in vacuo.
Visualization: LLE Decision Tree
Figure 1: Chemoselective extraction workflow ensuring removal of acidic and basic impurities while preserving the PMB ether.
Protocol B: Purification via Crystallization
If the LLE yields a solid that is slightly yellow or impure (90-95%), recrystallization is the most efficient final polishing step.
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).
-
Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (
). -
Precipitation: Slowly add Hexanes dropwise to the hot solution until a faint turbidity persists.
-
Cooling: Remove from heat. Allow to cool to room temperature, then place in a fridge (
) for 4 hours. -
Filtration: Filter the white crystals and wash with cold Hexanes.
Protocol C: Flash Column Chromatography
Required if the reaction produced significant
-
Stationary Phase: Silica Gel (40-63
). -
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Start: 90:10 (Hex:EtOAc).
-
End: 50:50 (Hex:EtOAc).
-
-
Detection: UV at 254 nm (PMB absorption) or 280 nm .
-
TLC Stain:
(oxidizes the benzyl carbon) or UV.
Retardation Factor (
-
Di-acetylated impurity: High
(approx 0.7 in 1:1 Hex:EtOAc). -
Target Product: Medium
(approx 0.4 in 1:1 Hex:EtOAc). -
Amine Starting Material: Low
(approx 0.1-0.2).
Synthesis & Stability Logic (Mechanistic Insight)
The structure relies on the stability of the
The PMB Protecting Group
The
-
Acid Cleavage Mechanism:
Protonation of ether oxygen Cleavage to stable PMB cation + Hydroxamic acid. -
Prevention: By using Citric Acid (a weak tricarboxylic acid) during the wash steps, we provide enough acidity to protonate free amines (
) but insufficient proton activity to cleave the PMB ether at room temperature.
Synthesis Pathway Visualization[1]
Figure 2: Synthesis pathway highlighting the origin of impurities.
Quality Control (QC) Parameters
Verify the isolated material using these expected signals.
-
1H NMR (DMSO-
or ):-
ppm (s, 3H,
) - Acetyl methyl. -
ppm (s, 3H,
) - Methoxy group. -
ppm (s, 2H,
) - Benzylic protons (Distinctive singlet). -
&
ppm (d, 4H, AA'BB' system) - Aromatic PMB protons.[1] -
ppm (br s, 1H,
) - Amide proton (exchangeable).
-
ppm (s, 3H,
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Note: The PMB group makes this compound sufficiently lipophilic to retain well on C18.
-
References
-
Preparation of Hydroxamic Acids: Marmion, C. J., et al. "Hydroxamic acids: An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry, 2004.[1] [Link]
-
PMB Protecting Group Stability: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for PMB cleavage conditions). [Link]
-
Synthesis of O-Alkylated Hydroxamates: Bhalerao, S., et al. "Mild Method for Conversion of N-Alkoxyamides to Esters." SSRN, 2023.[1] (Discusses N-alkoxyamide properties). [Link]
-
Acidity of Hydroxamic Acid Derivatives: Bordwell pKa Table (Amides and Hydroxamates). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of N-((4-methoxyphenyl)methoxy)acetamide
Topic: Troubleshooting Low Yields in N-Alkoxyamide Synthesis Target Molecule: Acetamide, N-((4-methoxyphenyl)methoxy)- CAS: 51-66-1 (Analogous/Related structures) Classification: N-Alkoxy Amide / Hydroxamic Acid Derivative
Executive Summary & Diagnostic Logic
The Core Problem: Synthesizing N-((4-methoxyphenyl)methoxy)acetamide typically involves the acetylation of O-(4-methoxybenzyl)hydroxylamine . Users reporting "low yields" (<40%) generally fall into one of three failure modes:
-
Over-Acylation: Formation of the N,N-diacetyl impurity (Imide formation).
-
Acidic Cleavage: Loss of the p-methoxybenzyl (PMB) protecting group during aggressive workup.
-
Phase Transfer Loss: The product (an N-alkoxy amide) has a pKa (~8.5–9.5) significantly lower than standard amides, leading to loss in basic aqueous washes.[1]
Diagnostic Workflow (Logic Tree)
Figure 1: Diagnostic logic for identifying the root cause of yield loss.
Critical Reagent Analysis
Before altering the reaction conditions, validate the quality of your starting material.[1] The precursor, O-(4-methoxybenzyl)hydroxylamine (often supplied as the Hydrochloride salt), is the most common point of failure.
| Reagent | Critical Quality Attribute | Potential Failure Mode |
| O-(4-methoxybenzyl)hydroxylamine HCl | Hygroscopicity | If the salt is wet, the water consumes the acylating agent (Acetic Anhydride/Acetyl Chloride), leading to incomplete conversion. |
| Acetic Anhydride ( | Purity | Old bottles hydrolyze to acetic acid. Acetic acid will not acylate this amine efficiently without a coupling agent (e.g., EDC). |
| Base ( | Dryness | Presence of water promotes hydrolysis of the anhydride. |
Pre-Reaction Check:
-
Dry the amine hydrochloride salt in a vacuum desiccator over
overnight before use. -
Titrate or check the refractive index of your Acetic Anhydride if the bottle is old.
Optimized Synthetic Protocol
Route: Acylation of O-(4-methoxybenzyl)hydroxylamine. Scale: 10 mmol basis.
Reagents:
-
Substrate: O-(4-methoxybenzyl)hydroxylamine HCl (1.90 g, 10.0 mmol)
-
Acylating Agent: Acetic Anhydride (1.07 g, 1.0 mL, 10.5 mmol) [Strict 1.05 eq] [1]
-
Base: Pyridine (1.6 mL, 20 mmol) OR Saturated
(biphasic) -
Solvent: Dichloromethane (DCM) (dry, 30 mL)
Step-by-Step Procedure:
-
Suspension: In a 100 mL round-bottom flask, suspend the amine salt (10 mmol) in DCM (30 mL). Cool to 0°C in an ice bath.
-
Why? Low temperature suppresses the formation of the N,N-diacetyl byproduct.
-
-
Base Addition: Add Pyridine (20 mmol) dropwise. The suspension should clear as the free amine is liberated.
-
Expert Note: If using
, the reaction is more prone to over-acylation.[1] Pyridine buffers the system effectively. Alternatively, a biphasic Schotten-Baumann condition (DCM / Sat. ) is excellent for preventing over-acylation.
-
-
Acylation: Add Acetic Anhydride (10.5 mmol) dropwise over 10 minutes.
-
Critical: Do NOT dump the reagent in at once. Localized high concentrations favor di-acetylation.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 1:1).
-
Target: Product Rf ~0.3–0.4.
-
Impurity: N,N-diacetyl species will appear at Rf ~0.6–0.7.[1]
-
-
Quench: Once starting material is consumed, add 5 mL saturated
solution. Stir for 10 mins.-
Why? This quenches excess anhydride.
-
Workup (The Danger Zone):
Most yields are lost here.
-
Phase Separation: Dilute with DCM (20 mL) and Water (20 mL). Separate phases.
-
The Acid Wash (CRITICAL): Wash the organic layer with 0.5 M HCl (cold) or 5% Citric Acid.
-
Warning:Do not use concentrated HCl or pH < 2. The PMB group is acid-labile. Strong acid will cleave the PMB ether, leaving you with N-hydroxyacetamide (water soluble) and 4-methoxybenzyl alcohol.
-
-
The Base Wash (CRITICAL): Wash with Saturated
.[2]-
Warning:Do not use NaOH. The N-H proton of the product is acidic (
). Strong base will deprotonate the product, pulling it into the aqueous layer.[1]
-
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting FAQs
Q1: I see two spots on TLC. The top spot is major. What happened?
A: You formed the N,N-diacetyl imide .[1]
-
Cause: Too much acetic anhydride (>1.2 eq) or the reaction was too hot/too basic.
-
Fix: You can salvage this. Dissolve the crude mixture in Methanol and add a catalytic amount of
or ammonia. Stir at RT. The "imide" bond is much more labile than the "amide" bond. It will selectively hydrolyze back to the desired mono-acetyl product [1].
Q2: My crude NMR shows a large peak at ~4.6 ppm and aromatic signals, but no acetyl group.
A: You cleaved the PMB group.
-
Cause: Your acid wash was too strong (likely 1M+ HCl or prolonged exposure). The peak at ~4.6 ppm is likely 4-methoxybenzyl alcohol (or chloride).
-
Fix: Use 5% Citric Acid or saturated
for the acidic wash step. The PMB group is stable to base but sensitive to acid [2].
Q3: The aqueous layer turned yellow/orange, and my yield is near zero.
A: You extracted the product into the base layer.
Mechanism: N-alkoxy amides (
-
Fix: Check the pH of your aqueous waste. If it is basic (pH > 9), acidify it carefully to pH 5–6 with citric acid and re-extract with DCM. Your product is likely there.
Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?
A: Yes, but it is riskier.[1] Acetyl chloride is much more reactive. It requires strictly controlled temperatures (-10°C to 0°C) and precise stoichiometry. It promotes di-acetylation much faster than the anhydride. If you must use it, add it as a dilute solution in DCM.[1]
Reaction Mechanism & Impurity Pathways
Understanding the competing pathways is essential for control.
Figure 2: Competing reaction pathways. The goal is to stop at the green node and prevent the red dashed pathways.
References
-
Selective Hydrolysis of Imides: Katritzky, A. R.; et al.[1] "N-Acylation of Hydroxylamine Derivatives." Journal of Organic Chemistry, 1986 , 51, 4914.[1] (General principles of N,O-diacyl hydrolysis).
-
PMB Stability: Greene, T. W.; Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis," 3rd Ed., Wiley-Interscience, 1999 , pp. 53–59.[1] (Detailed stability profiles of p-methoxybenzyl ethers).
-
Hydroxamic Acid Acidity: Buglass, A. J.[1] "Hydroxamic Acids." In Comprehensive Organic Functional Group Transformations II, 2005 .[1] (Discusses the enhanced acidity of N-alkoxy amides relative to standard amides).
-
Synthesis of N-alkoxyamides: Mellor, S. L.; et al. "Synthesis of N-alkoxyamides via displacement of N-hydroxysuccinimide esters." Tetrahedron Letters, 1997 , 38, 3311.[1] Link
Sources
Technical Support Center: Acetamide, N-((4-methoxyphenyl)methoxy)- Degradation Product Identification by LC-MS
Welcome to the technical support center for the analysis of Acetamide, N-((4-methoxyphenyl)methoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Acetamide, N-((4-methoxyphenyl)methoxy)-?
A1: Based on its chemical structure, which includes an amide and two ether linkages, the primary degradation pathways are hydrolysis and oxidation.[1]
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield (4-methoxyphenyl)methoxamine and acetic acid.[1][2] While less common, the ether linkages could also hydrolyze under more forceful conditions.[3]
-
Oxidation: The electron-rich methoxyphenyl group and the methylene bridge are potential sites for oxidation, which could lead to hydroxylated species or other oxidative degradation products.[4]
-
Photolysis: The aromatic ring system suggests a potential for degradation upon exposure to light, as outlined in ICH Q1B guidelines.[5]
dot graph DegradationPathways { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="Acetamide, N-((4-methoxyphenyl)methoxy)-\n(m/z 196.0968 [M+H]+)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Amide [label="DP1: (4-methoxyphenyl)methoxamine\n(m/z 154.0863 [M+H]+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Ring [label="DP2: Hydroxylated Parent\n(m/z 212.0918 [M+H]+)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis_Ether [label="DP3: N-((4-hydroxyphenyl)methoxy)acetamide\n(m/z 182.0812 [M+H]+)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parent -> Hydrolysis_Amide [label="Hydrolysis (Amide)", color="#EA4335"]; Parent -> Oxidation_Ring [label="Oxidation", color="#FBBC05"]; Parent -> Hydrolysis_Ether [label="Hydrolysis (Ether)", color="#34A853"]; } caption { label = "Figure 1: Potential Degradation Pathways"; fontsize = 10; } }
Caption: Figure 1: Potential Degradation Pathways
Q2: How do I design a robust forced degradation study for this compound?
A2: A robust forced degradation or stress testing study is crucial for understanding the intrinsic stability of a molecule.[6][7][8] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[5][7] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the framework for these studies.[5][9]
A typical study would include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[4][10]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60°C).[5]
-
Photostability: Exposing the drug substance to light, as described in ICH Q1B.[5]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[11]
Q3: Why is LC-MS the preferred technique for this type of analysis?
A3: LC-MS is a powerful tool for identifying and characterizing unknown impurities and degradation products.[6][12] The liquid chromatography (LC) component separates the parent drug from its degradation products in a complex mixture. The mass spectrometry (MS) component provides highly sensitive detection and, crucially, mass information that is essential for structural elucidation.[10][13] Techniques like tandem mass spectrometry (MS/MS) can be used to fragment the ions of the degradation products, providing structural information to help identify them.[11][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS analysis.
Problem 1: I'm not seeing any degradation in my stressed samples.
| Potential Cause | Recommended Solution & Rationale |
| Stress conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time. The goal is to apply enough stress to induce degradation without completely degrading the parent compound. |
| The compound is highly stable under the tested conditions. | This is a valid result. Document the stability and consider even more aggressive conditions if necessary to find the degradation limits, as per ICH guidelines.[5] |
| Analytical method is not separating the degradants from the parent peak. | The LC method may not be "stability-indicating." Re-evaluate your chromatographic conditions. A good starting point is a gradient elution on a C18 column. Adjust the mobile phase composition (e.g., acetonitrile/water with formic acid) and gradient slope to improve resolution.[15] |
Problem 2: My chromatogram shows poor peak shape (tailing or fronting).
| Potential Cause | Recommended Solution & Rationale |
| Secondary interactions with the column. | The silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.[16] Ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of an acid modifier like formic acid (0.1%) can help to protonate silanols and improve peak shape. |
| Column overload. | Injecting too much sample can lead to peak fronting or tailing.[16] Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. |
| Sample solvent is too strong. | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[16] If possible, dissolve your sample in the initial mobile phase. |
Problem 3: I see new peaks in my chromatogram, but I'm struggling to identify them.
| Potential Cause | Recommended Solution & Rationale |
| Lack of fragmentation in MS/MS. | The collision energy in your MS/MS experiment may be too low. Increase the collision energy in a stepwise manner to induce fragmentation. This will provide valuable structural information.[17][18] |
| Mass accuracy is insufficient to propose a formula. | If using a low-resolution mass spectrometer, it can be difficult to determine the elemental composition. If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which will allow you to predict the molecular formula of the degradation product.[17][18] |
| Complex fragmentation pattern. | Compare the fragmentation pattern of the degradation product to that of the parent compound.[11] Commonalities in fragments can provide clues about which parts of the molecule have remained intact. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a starting point for a forced degradation study. Always begin with a milder condition and increase the stress if no degradation is observed.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acetamide, N-((4-methoxyphenyl)methoxy)- in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[4] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[4] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4] Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Thermal Degradation: Store the solid drug substance at 60°C for 48 hours. Dissolve and dilute to 0.1 mg/mL for analysis.
-
Control Samples: For each condition, prepare a corresponding control sample without the stressor.
Protocol 2: Generic LC-MS Method for Impurity Profiling
This method can be used as a starting point and should be optimized for your specific instrument and degradation products.
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6545 Q-TOF or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500
-
MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most abundant ions.
dot graph TD { subgraph "Forced Degradation" A[Prepare Stock Solution] --> B{Apply Stress}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolysis]; end
} caption { label = "Figure 2: Workflow for Degradation Studies"; fontsize = 10; } }
Caption: Figure 2: Workflow for Degradation Studies
Summary of Potential Degradation Products
| Degradation Product (DP) | Proposed Structure | Degradation Pathway | Expected [M+H]⁺ (m/z) |
| Parent | Acetamide, N-((4-methoxyphenyl)methoxy)- | - | 196.0968 |
| DP1 | (4-methoxyphenyl)methoxamine | Hydrolysis (Amide) | 154.0863 |
| DP2 | Hydroxylated Parent Isomers | Oxidation | 212.0918 |
| DP3 | N-((4-hydroxyphenyl)methoxy)acetamide | Hydrolysis (Ether) | 182.0812 |
References
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). Vertex AI Search.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.
- (PDF) N-(4-Methoxyphenyl)acetamide. (2025, September 4). ResearchGate.
- ICH Q1A(R2) Guideline. (2010, February 2). ICH.
- LCMS Troubleshooting Tips. Shimadzu.
- N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention. Benchchem.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharma Focus Europe.
- N-(4-Methoxyphenyl)Acetamide. PubChem.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Drug degradation pathways. Pharmacy 180.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
- Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com.
- LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). PMC.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
- N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology.
- N-(4-Methoxyphenyl)acetamide | 51-66-1. MilliporeSigma.
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2022, July 6). ijlpr.
- Degradation Pathway of Pharmaceutical Dosage Forms. IJIRT.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
- Troubleshooting Guide: Common LC Issues for Impurity Analysis. Smolecule.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). PubMed.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biomedres.us [biomedres.us]
- 9. ema.europa.eu [ema.europa.eu]
- 10. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijlpr.com [ijlpr.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. actascientific.com [actascientific.com]
- 15. pdf.smolecule.com [pdf.smolecule.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
overcoming interference of Acetamide, N-((4-methoxyphenyl)methoxy)- in fluorescence assays
Ticket ID: #AIM-8829-PMB Topic: Overcoming Interference of Acetamide, N-((4-methoxyphenyl)methoxy)- Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering assay interference with Acetamide, N-((4-methoxyphenyl)methoxy)- . This molecule belongs to the class of N-alkoxy acetamides and contains a p-methoxybenzyl (PMB) moiety.[1][2]
From a photophysical standpoint, the PMB group is the primary source of interference. It acts as a UV chromophore (Abs
This guide provides the diagnostic workflows and remediation protocols necessary to validate your data.
Module 1: Diagnostic Workflow
Before modifying your assay, you must categorize the interference. Use the following decision tree to isolate the mechanism.
Figure 1: Diagnostic logic flow to distinguish between Autofluorescence, Inner Filter Effect (IFE), and Aggregation artifacts.
Module 2: Mechanisms of Interference
1. Autofluorescence (The "Glow" Problem)
The p-methoxybenzyl (PMB) group is electron-rich.[1] While benzene itself has a low quantum yield, the methoxy substituent increases the electron density, potentially shifting excitation into the UV-A range and emission into the visible blue spectrum (300–350 nm).
-
Impact: If your assay relies on intrinsic protein fluorescence (Tryptophan) or blue dyes (AMC, DAPI), the compound will mimic the signal, masking inhibition or creating false activation.
-
Solution: Shift to Red/Far-Red fluorophores (e.g., Rhodamine, Cy5) where the PMB group does not emit.[1]
2. Inner Filter Effect (The "Shadow" Problem)
Even if the compound does not fluoresce, it absorbs light. The PMB group absorbs strongly at 270–280 nm .
-
Primary IFE: The compound absorbs the excitation light before it reaches the fluorophore.[3]
-
Secondary IFE: The compound absorbs the emission light leaving the well.[3]
-
Critical Context: In TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), Lanthanide donors (Europium/Terbium) are excited at 337 nm .[1] If your compound has an absorbance tail extending to 337 nm (common at high concentrations), it will "steal" the excitation energy, reducing the FRET signal and mimicking inhibition [1].
3. Colloidal Aggregation (The "Clump" Problem)
N-alkoxy acetamides possess a "brick-and-mortar" structure: a flat aromatic ring (hydrophobic) and a polar amide neck.[1] This amphiphilic nature drives the formation of colloidal aggregates in aqueous buffers. These colloids sequester enzymes, causing non-specific inhibition [2].[1]
Module 3: Data & Remediation Strategies
Interference Matrix
Use this table to match your symptoms to a solution.
| Interference Type | Symptom in Data | Confirmation Test | Remediation Protocol |
| Autofluorescence | Signal increases with compound concentration in the absence of enzyme.[1] | No-Enzyme Control (NEC): Measure Buffer + Cmpd + Substrate. | Mathematical Subtraction (see Protocol A) or Red-Shift the assay (e.g., use Resorufin instead of AMC). |
| Inner Filter Effect (IFE) | Signal decreases non-linearly at high compound concentrations; | Absorbance Scan: Measure OD at | Correction Formula (see Protocol B) or lower compound concentration below 0.1 OD. |
| Aggregation | Steep Hill slope (> 2.[1]0) in dose-response curves; | Detergent Challenge: Compare | Add 0.01% Triton X-100 or Tween-20 to assay buffer to disrupt colloids [3].[1] |
Module 4: Detailed Protocols
Protocol A: Mathematical Correction for Autofluorescence
Use this when you cannot change the fluorophore but the compound fluoresces.
-
Prepare a Compound Plate: Dilute Acetamide, N-((4-methoxyphenyl)methoxy)- in assay buffer at the same concentrations used in the screen.
-
Add Substrate (No Enzyme): Add the fluorescent substrate (but no enzyme ) to these wells.
-
Measure: Read fluorescence (
).[1] -
Calculate Corrected Signal:
Note: If is > 50% of the total signal, this method becomes statistically unstable. You must switch fluorophores.[1]
Protocol B: Inner Filter Effect (IFE) Correction
Use this if the compound absorbs at
-
Measure Absorbance: Using a UV-Vis spectrometer or compatible plate reader, measure the absorbance (A) of the compound at the excitation (
) and emission ( ) wavelengths. -
Apply the Lakowicz Correction Formula [4]:
Protocol C: The Detergent Challenge (Aggregation Check)
Mandatory for all N-alkoxy acetamide hits.[1]
-
Prepare Buffer A: Standard Assay Buffer.
-
Prepare Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
Run Dose-Response: Determine the
of the compound using both buffers in parallel. -
Analyze:
-
If
in Buffer B is higher (less potent) than in Buffer A, the compound is an aggregator. -
Action: The inhibition in Buffer A is a false positive. Report the value from Buffer B.
-
Frequently Asked Questions (FAQ)
Q: Can I use DAPI/Hoechst for nuclear staining with this compound? A: Proceed with caution. The PMB group may fluoresce in the blue channel. Always include a "Compound Only" (no cells/no stain) control to set the background threshold. If background is high, switch to a far-red nuclear stain like DraQ5 .[1]
Q: Why does my
Q: Is the N-alkoxy amide bond stable? A: Generally, yes, but it can hydrolyze under extreme pH or in the presence of strong nucleophiles, releasing p-methoxybenzyl alcohol .[1] This degradation product is reactive and can covalently modify cysteine residues.[1] Ensure your buffer pH is near neutral (7.0–8.[1]0) and store compound stocks in anhydrous DMSO.
References
-
Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]
-
Feng, B. Y., et al. (2005).[1] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology.[1] Available at: [Link]
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Standard text, referenced for IFE correction formula).
-
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today. Available at: [Link]
Sources
Validation & Comparative
IR spectroscopy peaks for functional group confirmation in Acetamide, N-((4-methoxyphenyl)methoxy)-
This guide provides a technical comparison and validation protocol for Acetamide, N-((4-methoxyphenyl)methoxy)- (also known as N-(4-methoxybenzyloxy)acetamide), a specialized hydroxamic acid derivative.
It is designed for analytical scientists needing to distinguish this target molecule from its precursors (hydroxylamines) and structural analogs (standard amides).
Executive Summary
Acetamide, N-((4-methoxyphenyl)methoxy)- represents a distinct class of N-alkoxyamides (
This guide compares the infrared (IR) spectral signature of the target molecule against its two most common process impurities/analogs:
-
The Precursor: O-(4-methoxybenzyl)hydroxylamine (Lacks the acetyl group).
-
The Analog: N-(4-methoxyphenyl)acetamide (Lacks the N-O linkage).
Structural Analysis & Functional Group Mapping
To accurately interpret the spectrum, we must first map the vibrational modes to the specific molecular architecture.
Figure 1: Functional group map highlighting the critical vibrational modes for identification.
Comparative Spectral Analysis
The following table synthesizes diagnostic reference ranges for the target molecule versus its critical alternatives. These values are based on authoritative spectroscopic data for N-alkoxyamides and p-substituted anisoles.
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Target Molecule (N-Alkoxyamide) | Alternative 1: Precursor (Free Hydroxylamine) | Alternative 2: Analog (Standard Amide) | Differentiation Logic |
| Amide I (C=O) | 1665 – 1695 cm⁻¹ (Strong, Sharp) | Absent | 1650 – 1670 cm⁻¹ | The electronegative oxygen in the target reduces resonance, shifting C=O to a higher frequency than the standard amide analog. |
| N-H Stretch | 3150 – 3250 cm⁻¹ (Sharp, Singlet) | 3300 – 3400 cm⁻¹ (Broad/Doublet) | 3250 – 3300 cm⁻¹ | Precursor amine shows broad/doublet bands.[1][2] Target shows a distinct singlet typical of secondary amides.[3] |
| N-O Stretch | 920 – 980 cm⁻¹ (Medium, Diagnostic) | ~900 – 950 cm⁻¹ | Absent | CRITICAL: The standard amide analog lacks this band entirely. Presence confirms the N-O linkage. |
| Ar-O-C (Ether) | 1240 – 1255 cm⁻¹ (Very Strong) | 1240 – 1255 cm⁻¹ | 1240 – 1255 cm⁻¹ | Common to all three. Confirms the p-methoxybenzyl core but does not distinguish the target. |
| Amide II (N-H Bend) | 1510 – 1550 cm⁻¹ | 1580 – 1620 cm⁻¹ (Scissor) | 1530 – 1560 cm⁻¹ | The amide II band confirms the acetylation of the precursor. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this step-by-step protocol. This method minimizes artifacts from moisture, which can obscure the critical N-H and C=O regions.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce signal-to-noise ratio.
Step-by-Step Procedure:
-
Background: Collect an air background spectrum to remove atmospheric
(2350 cm⁻¹) and (3500-3800 cm⁻¹) interference. -
Sample Prep: Place ~5 mg of solid Acetamide, N-((4-methoxyphenyl)methoxy)- on the crystal.
-
Compression: Apply high pressure using the anvil. Ensure the "Ether" band at ~1245 cm⁻¹ exceeds 60% absorbance (or <40% Transmittance) to guarantee good contact.
-
Validation Check:
-
Check 1: Is there a carbonyl peak >1660 cm⁻¹? (If No
Unreacted Precursor). -
Check 2: Is there a peak at 920-980 cm⁻¹? (If No
Wrong Product/Standard Amide).
-
Decision Logic for Product Confirmation
Use this logic flow to interpret your spectral data objectively.
Figure 2: Logical decision tree for distinguishing the target from common impurities.
Detailed Band Assignment & Mechanistic Insight
The "Amide I" Shift (1665–1695 cm⁻¹)
In a standard amide (
The N-O Linkage (920–980 cm⁻¹)
This band is often overlooked but is the "fingerprint" of hydroxamic acid derivatives. It arises from the stretching vibration of the N-O single bond.[4] While often of medium intensity, its complete absence in the N-(4-methoxyphenyl)acetamide analog makes it the primary exclusion criterion for the wrong product.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Authoritative text on functional group frequencies).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for N-alkoxyamide specific shifts).
-
NIST Chemistry WebBook. Infrared Spectra of Hydroxamic Acid Derivatives. National Institute of Standards and Technology.[6] [Link]
- Bauer, L., & Exner, O. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Angewandte Chemie International Edition.
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. N-(4-Hydroxy-3-methoxybenzyl)acetamide | C10H13NO3 | CID 606880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxylamine, o-acetyl-n-benzoyl-n-phenyl [webbook.nist.gov]
Comparative Bioequivalence Assessment: N-((4-methoxyphenyl)methoxy)acetamide Analogs
Executive Summary: The Bioequivalence Challenge
Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS: 6343-73-3) represents a distinct class of
Developing a bioequivalence (BE) protocol for this class presents two unique scientific hurdles compared to standard oral solids:
-
Metabolic Instability (The N-O Bond): The nitrogen-oxygen bond is susceptible to reductive cleavage by cytochrome P450s and hydrolysis, creating a "parent vs. metabolite" decision matrix for BE assessment.
-
Physicochemical Dichotomy: The molecule possesses a lipophilic 4-methoxybenzyl tail (LogP ~1.1–1.5) paired with a polar acetamide head, creating specific dissolution challenges in biorelevant media.
This guide outlines the technical parameters for establishing bioequivalence between a Reference Formulation (Lead Candidate: Methoxy-Analog) and a Test Formulation (Next-Gen Analog: Ethoxy-Analog) or a generic equivalent.
Physicochemical & Structural Profiling
Before in vivo testing, the "Test" and "Reference" analogs must be characterized. The structural modification from Methoxy to Ethoxy is a classic medicinal chemistry strategy to block metabolic
Table 1: Comparative Physicochemical Parameters
| Parameter | Reference (Methoxy-Analog) | Test (Ethoxy-Analog) | Impact on BE Study |
| Structure | Test has higher steric bulk at the metabolic site. | ||
| Molecular Weight | ~195.2 g/mol | ~209.2 g/mol | Slight shift in LC-MS/MS transitions. |
| Calc. LogP | ~1.1 (Moderate Lipophilicity) | ~1.5 (Higher Lipophilicity) | Test requires higher surfactant conc. in dissolution media. |
| Solubility (pH 6.8) | Low (< 0.5 mg/mL) | Very Low (< 0.1 mg/mL) | Test may show delayed |
| Metabolic Liability | High ( | Moderate ( | Test may exhibit higher AUC due to reduced clearance. |
Bioanalytical Method Validation (The Trustworthiness Pillar)
Critical Directive: Standard bioanalytical methods often fail for
LC-MS/MS Protocol
-
Instrumentation: Triple Quadrupole MS (ESI+ mode).
-
Transitions (MRM):
-
Methoxy-Analog: 196.2
121.1 (Loss of acetamide + cleavage). -
Internal Standard: Deuterated analog (
-Methoxy).
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Use HLB cartridges (Hydrophilic-Lipophilic Balance) to retain the polar acetamide moiety while washing away plasma proteins.
-
Avoid Protein Precipitation (PPT) with strong acids, as this may catalyze hydrolysis of the amide bond.
-
Stability & Handling (Self-Validating Step)
To ensure the data reflects in vivo levels and not benchtop degradation, you must validate the Bench-Top Stability .
-
Risk: Reductive cleavage of the N-O bond by hemoglobin or plasma enzymes.
-
Mitigation: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (to inhibit glycolysis and general enzymatic activity) and keep on ice water. Process to plasma within 30 minutes.
-
Validation: Spike QC samples and leave at room temperature for 4 hours. If degradation >15% occurs, add an antioxidant (e.g., Ascorbic Acid) to the collection tubes.
Metabolic Pathway & Analyte Selection
The decision to measure the Parent Drug or the Metabolite is governed by the stability of the N-O bond.
Diagram 1: Metabolic Fate & Analyte Decision Tree
The following diagram illustrates the metabolic vulnerability (Reductive Cleavage) and the logical flow for selecting the primary analyte for BE.
Caption: Metabolic pathway showing the reductive cleavage of the N-O bond. For BE, the Parent is the primary analyte unless rapid clearance renders it undetectable.
In Vivo Bioequivalence Study Design
Objective: Compare the Rate (
Study Parameters[1][2][3][4][5]
-
Design: Randomized, Two-Period, Two-Sequence, Crossover Study (
). -
Subjects: Healthy volunteers (
to , based on intra-subject variability). -
Dosing: Single oral dose under Fasting Conditions (Standard) and Fed Conditions (Critical for lipophilic drugs like this, as food often enhances solubility).
-
Washout Period: 7 days (> 5
Half-life). Note: If the analog has high lipophilicity, extend to 14 days to prevent carryover.
Sampling Schedule
-
Pre-dose: 0.0 h.
-
Absorption Phase: 0.25, 0.50, 0.75, 1.0, 1.5, 2.0 h (Capture
accurately). -
Elimination Phase: 3, 4, 6, 8, 12, 24 h.
In Vitro Dissolution (Biorelevant Profiling)
Because these analogs are Class II (Low Solubility, High Permeability), dissolution is the rate-limiting step. You must compare the "Test" vs. "Reference" profiles.[1][2]
Table 2: Recommended Dissolution Conditions
| Medium | pH | Purpose | Acceptance Criteria ( |
| 0.1N HCl | 1.2 | Simulate Stomach (Lag time check) | N/A (Likely low dissolution) |
| Acetate Buffer | 4.5 | Intermediate pH | |
| Phosphate Buffer + 0.5% SLS | 6.8 | Quality Control Release Media |
Note: Sodium Lauryl Sulfate (SLS) is added to the pH 6.8 buffer to simulate bile salts, essential for solubilizing the lipophilic methoxybenzyl tail.
Statistical Analysis & Acceptance Criteria
The bioequivalence is determined using the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference).
Diagram 2: BE Study Workflow
This workflow ensures compliance with FDA/EMA guidelines for generic or analog bridging studies.
Data Presentation for Regulatory Submission
Summarize the final PK parameters in the following format:
| Parameter | Test (Geometric Mean) | Reference (Geometric Mean) | Ratio (T/R) % | 90% CI | Result |
| 450.2 | 465.5 | 96.7 | 89.2 – 104.5 | Pass | |
| 1250.0 | 1240.8 | 100.7 | 94.1 – 107.8 | Pass | |
| 1.50 | 1.25 | N/A | p > 0.05 | Pass |
References
-
US Food and Drug Administration (FDA). (2022). Bioequivalence Studies for Generic Drug Development. Retrieved from [Link][3]
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). N-(4-Methoxyphenyl)acetamide Compound Summary. Retrieved from [Link]
-
Tang, W., et al. (2025). Mechanism of hydroxamic acid group metabolism: Oxidation versus hydrolysis. Drug Metabolism and Disposition.[4] Retrieved from [Link]
-
Marmion, C. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]
Sources
Safety Operating Guide
Essential Safety Protocols for Laboratory Operations Involving Acetamide, N-((4-methoxyphenyl)methoxy)-
A definitive Safety Data Sheet (SDS) for the specific compound Acetamide, N-((4-methoxyphenyl)methoxy)-, could not be located through available resources. The information presented in this guide is synthesized from safety data for the closely related but structurally distinct compound, N-(4-methoxyphenyl)acetamide (CAS 51-66-1). It is imperative for researchers to understand that while this guidance provides a baseline for safe handling, the toxicological and physical properties of Acetamide, N-((4-methoxyphenyl)methoxy)- may differ. This document should be considered supplementary and not a replacement for a substance-specific SDS, which must be obtained from the chemical supplier.
Hazard Assessment and GHS Classifications
While specific GHS classifications for Acetamide, N-((4-methoxyphenyl)methoxy)- are unavailable, we can infer potential hazards from the related compound N-(4-methoxyphenyl)acetamide. Researchers should handle the target compound with the assumption that it may present similar risks.
Inferred Potential Hazards based on N-(4-methoxyphenyl)acetamide:
| Hazard Class | GHS Category | Potential Effects | Citation |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [3][4] |
This table is illustrative and based on a related compound. The actual hazards of Acetamide, N-((4-methoxyphenyl)methoxy)- may vary.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following recommendations are based on the potential for skin, eye, and respiratory irritation.
-
Eye and Face Protection : Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option, but it is crucial to check the manufacturer's glove selection guide for compatibility and breakthrough times.[3] Always inspect gloves for degradation or punctures before use and wash hands thoroughly after removal.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fastened to protect against incidental contact.
-
Protective Clothing : For procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.[3]
-
-
Respiratory Protection : If the material is a powder and there is a risk of generating dust, or if working outside of a well-ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.[5] All respirator use must be in accordance with a comprehensive respiratory protection program.
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
Workflow for Safe Handling of Acetamide, N-((4-methoxyphenyl)methoxy)-
Caption: A generalized workflow for the safe laboratory handling of chemical compounds, from preparation to disposal.
Procedural Steps:
-
Pre-Operational Checks :
-
Confirm the functionality of safety equipment, including the chemical fume hood, safety shower, and eyewash station.
-
Ensure a substance-specific SDS for Acetamide, N-((4-methoxyphenyl)methoxy)- has been obtained and reviewed by all personnel involved in the procedure.
-
Delineate a specific work area and ensure it is free of clutter.
-
-
Handling the Compound :
-
All manipulations of solid Acetamide, N-((4-methoxyphenyl)methoxy)- that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[5]
-
When transferring the compound, use a spatula and avoid creating airborne dust.
-
For solutions, always use secondary containment when transporting the material within the lab.
-
-
Spill Management :
-
In the event of a minor spill, avoid creating dust by gently covering the solid with an inert absorbent material.
-
Carefully sweep up the contained material and place it in a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.[3]
-
Storage and Disposal Plan
Proper storage and disposal are essential components of the chemical lifecycle and are critical for laboratory and environmental safety.
Storage Requirements:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]
-
The container should be kept tightly closed to prevent contamination or reaction with moisture.[5]
-
Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Disposal Plan:
-
All waste containing Acetamide, N-((4-methoxyphenyl)methoxy)- must be treated as hazardous waste.
-
Collect all waste, including contaminated consumables and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
- PubChem
-
- Santa Cruz Biotechnology
-
- Thermo Fisher Scientific
-
- MilliporeSigma
-
- Santa Cruz Biotechnology
-
- Thermo Fisher Scientific
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
